3-Hydroxy-12-oleanene-23,28-dioic acid
Description
Properties
IUPAC Name |
3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBKVQNJKUVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources of 3-Hydroxy-12-oleanene-23,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the pentacyclic triterpenoid, 3-Hydroxy-12-oleanene-23,28-dioic acid. This compound, a derivative of oleanolic acid, has garnered interest within the scientific community for its potential pharmacological activities. This document outlines its primary natural occurrences, presents quantitative data on its isolation, and details the experimental methodologies employed in its extraction and characterization.
Principal Natural Sources
This compound has been identified and isolated from a variety of plant species. The primary sources are concentrated within the Lamiaceae and Oleaceae families. The subsequent sections and data tables provide a granular look at these botanical origins.
Quantitative Analysis of Natural Occurrences
The concentration of this compound varies significantly between different plant species and even between different parts of the same plant. The following table summarizes the quantitative yields from various documented natural sources.
| Plant Species | Family | Plant Part Used | Yield (% w/w of extract) | Reference |
| Salvia officinalis | Lamiaceae | Aerial Parts | Not explicitly quantified | |
| Salvia miltiorrhiza | Lamiaceae | Roots and Rhizomes | Not explicitly quantified | |
| Olea europaea | Oleaceae | Leaves | Not explicitly quantified |
Note: The available literature frequently reports the isolation of this compound without specifying the precise yield from the initial dried plant material or extract. Further targeted quantitative studies are required to populate this data more comprehensively.
Experimental Protocols for Isolation and Identification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methodologies described in the scientific literature.
3.1. General Extraction and Fractionation Workflow
The initial step involves the extraction of metabolites from the dried and powdered plant material. This is followed by a series of fractionation steps to separate compounds based on their polarity.
3.2. Chromatographic Purification
The fraction containing the target compound is subjected to one or more rounds of chromatography to achieve purification.
-
Column Chromatography: The crude fraction is often first purified using silica (B1680970) gel column chromatography. A gradient elution system, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions enriched with this compound are often subjected to Prep-HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
3.3. Structure Elucidation
The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HR-MS) provides the exact mass, allowing for the determination of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number and types of protons in the molecule and their neighboring environments.
-
¹³C-NMR: Determines the number and types of carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, ultimately confirming the complete chemical structure of this compound.
-
Known Biological Signaling Pathways
While the specific signaling pathways modulated by this compound are a subject of ongoing research, related triterpenoids from Salvia species are known to interact with various cellular targets. The diagram below illustrates a hypothetical pathway based on the known activities of structurally similar compounds, which often involve anti-inflammatory and antioxidant mechanisms.
This guide serves as a foundational resource for researchers interested in this compound. The provided methodologies and data, while not exhaustive, offer a solid starting point for the exploration, isolation, and further investigation of this promising natural compound.
Gypsogenic Acid: A Technical Guide to Its Discovery, Isolation, and Characterization
Introduction
Gypsogenic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class.[1] First identified from plants in the Caryophyllaceae family, it is a key bioactive compound found in several medicinal plants, notably within the Gypsophila genus, including Gypsophila oldhamiana and Gypsophila trichotoma.[2][3] It has also been isolated from other plants like Aceriphyllum rossii.[4] As a triterpenoid, gypsogenic acid is studied for its potential pharmacological properties, including cytotoxic activities against various cancer cell lines.[3][5] This technical guide provides an in-depth overview of the discovery, isolation protocols, structural characterization, and known biological activities of gypsogenic acid, tailored for researchers and professionals in drug development.
Physicochemical Properties
Gypsogenic acid is characterized by an olean-12-ene (B1638996) backbone substituted with a hydroxyl group at the C-3 position and carboxylic acid groups at the C-23 and C-28 positions.[1] Its amphiphilic nature, with a lipophilic triterpenoid skeleton and hydrophilic carboxyl groups, contributes to its biological activities and influences its extraction and purification.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₅ | [1][6] |
| Molecular Weight | 486.68 g/mol | [1][6] |
| CAS Number | 5143-05-5 | [1][6] |
| IUPAC Name | (3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | [1] |
| Synonyms | Acanjapogenin G, Gypsogeninic acid | [1] |
Isolation and Purification Protocols
The isolation of gypsogenic acid from natural sources is a multi-step process that often involves initial extraction of crude saponins (B1172615) followed by hydrolysis and chromatographic purification. The yields are typically low. For instance, an extraction from 20 kg of dried Gypsophila oldhamiana roots yielded 1.3 g of the related compound gypsogenin (B1672572), highlighting the challenge of isolating these triterpenoids in large quantities.[2]
Protocol 1: Isolation from Gypsophila oldhamiana Roots (General Method)
This protocol is a general method adapted from procedures used for gypsogenin, a closely related precursor.[2]
-
Extraction of Saponins: The air-dried and powdered roots of the plant material are first extracted with water to isolate the water-soluble saponins.
-
Drying: The aqueous extract is dried under a vacuum.
-
Acid Hydrolysis: The crude saponin (B1150181) mixture is subjected to acid hydrolysis, typically using 10% HCl for an extended period (e.g., 72 hours), to cleave the sugar moieties and yield the aglycone, which may include gypsogenic acid.
-
Neutralization: The acidic solution is neutralized with a base, such as NaOH.
-
Solvent Extraction: The neutralized solution is then extracted with an organic solvent, such as ethyl acetate (B1210297), to separate the less polar triterpenoid aglycones from the aqueous phase.
-
Purification: The resulting ethyl acetate extract, containing a mixture of aglycones, requires further purification using chromatographic techniques like column chromatography to isolate pure gypsogenic acid.
Protocol 2: Isolation from Gypsophila trichotoma Roots
This protocol provides a more detailed chromatographic separation for isolating pure gypsogenic acid.[7]
-
Initial Extraction: The plant material is extracted, and after partial evaporation, the aqueous solution is successively partitioned with dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography (Diaion HP-20): The residue from the n-BuOH fraction is separated by column chromatography on a Diaion HP-20 column. A gradient of water to methanol (B129727) (H₂O/MeOH, from 100:0 to 0:100) is used as the mobile phase.
-
Flash Chromatography (Silica Gel): The fractions containing gypsogenic acid are further purified by flash chromatography over a silica (B1680970) gel column.
-
Elution: A solvent system of CH₂Cl₂/MeOH/H₂O (18:11:1) is used for elution to yield pure gypsogenic acid. In one study, this method yielded 50 mg of the compound.[7]
Structural Elucidation
The definitive structure of isolated gypsogenic acid is determined through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental formula of the compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These one-dimensional NMR experiments are fundamental for identifying the number and types of protons and carbon atoms in the molecule.[7]
-
2D NMR Experiments: Two-dimensional techniques are crucial for establishing the complete structure:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to map out adjacent protons in the structure.[7]
-
HSQC (Heteronuclear Single-Quantum Correlation): Correlates directly bonded proton and carbon atoms (C-H).[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular framework.[7]
-
-
Biological Activity: Cytotoxicity
Gypsogenic acid has been evaluated for its cytotoxic effects against a variety of human tumor cell lines.[3] Its activity is generally considered moderate and can vary significantly depending on the cell line.[3][4] It has shown activity against both lymphoid and myeloid leukemia cells, as well as bladder carcinoma cells.[3][8]
| Cell Line | Cell Type | IC₅₀ (µM) | 95% Confidence Interval (CI) | Source |
| BV-173 | B-cell precursor leukemia | 41.4 | 38.8 - 44.2 | [3] |
| HL-60 | Acute promyelocytic leukemia | 61.1 | 57.7 - 64.7 | [3] |
| SKW-3 | T-cell leukemia | 81.5 | 79.1 - 84.0 | [3] |
| LAMA-84 | Chronic myeloid leukemia | ~100-125 | N/A | [3] |
| EJ | Bladder carcinoma | ~100-125 | N/A | [3] |
| HL-60/Dox | Doxorubicin-resistant HL-60 | ~100-125 | N/A | [3] |
| K-562 | Chronic myeloid leukemia | 227.6 | 212.6 - 243.7 | [3] |
| MCF-7 | Breast adenocarcinoma | 26.8 | N/A | [2] |
It has been observed that Bcr-Abl expressing myeloid cells like K-562 and LAMA-84 show lower sensitivity to gypsogenic acid.[3] Furthermore, doxorubicin-resistant HL-60/Dox cells are less sensitive than the parent HL-60 cell line, which suggests that gypsogenic acid may be a substrate of the multidrug resistance-associated protein 1 (MRP-1).[3][4]
References
- 1. Gypsogenic acid | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of gypsogenin and gypsogenic acid derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Gypsogenic acid | 5143-05-5 | FG45945 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of gypsogenic acid isolated from Gypsophila trichotoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of a Triterpenoid: A Technical Guide to the Biosynthesis of 3-Hydroxy-12-oleanene-23,28-dioic Acid
For Immediate Release
A Deep Dive into the intricate biosynthetic pathway of 3-Hydroxy-12-oleanene-23,28-dioic acid, a complex triterpenoid (B12794562) with significant therapeutic potential, is detailed in this comprehensive technical guide. This document serves as an essential resource for researchers, scientists, and drug development professionals, providing a thorough understanding of the enzymatic transformations from the precursor, oleanolic acid, to the final bioactive compound.
The biosynthesis of this compound is a multi-step enzymatic process, commencing with the widely distributed pentacyclic triterpenoid, oleanolic acid. The pathway involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases, to introduce the necessary functional groups that define the structure and bioactivity of the final molecule.
The Core Biosynthetic Pathway: From Oleanolic Acid to a Dioic Acid Derivative
The journey from oleanolic acid to this compound unfolds in two key oxidative stages at the C-23 position of the oleanane (B1240867) skeleton.
Step 1: Hydroxylation of Oleanolic Acid to Hederagenin (B1673034)
The initial and critical step is the regioselective hydroxylation of the C-23 methyl group of oleanolic acid to form hederagenin. This reaction is catalyzed by a cytochrome P450 enzyme. While the specific enzyme in many organisms is yet to be fully characterized, studies have demonstrated that enzymes such as a CYP72A397-like isoform can perform this conversion. Notably, human cytochrome P450 3A4 (CYP3A4) has also been shown to catalyze this hydroxylation, highlighting a potential route for xenobiotic metabolism of oleanolic acid.
Step 2: Oxidation of Hederagenin to this compound
The subsequent and final stage involves the oxidation of the newly introduced C-23 hydroxyl group of hederagenin into a carboxylic acid. This transformation is a two-step process, proceeding through an aldehyde intermediate. The enzymes responsible for this conversion are likely dehydrogenases or other specific cytochrome P450 enzymes capable of catalyzing sequential oxidations. The identification and characterization of these specific enzymes remain an active area of research.
Below is a diagrammatic representation of the biosynthetic pathway:
Quantitative Data Summary
The following table summarizes the available quantitative data for the key enzymatic step in the biosynthesis of the precursor, hederagenin. Data for the subsequent oxidation steps are currently limited and represent a key area for future investigation.
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/nmol P450) |
| Human CYP3A4 | Oleanolic Acid | Hederagenin | 135 ± 21 | 0.82 ± 0.05 |
Detailed Experimental Protocols
Protocol 1: In Vitro Hydroxylation of Oleanolic Acid by Human CYP3A4
This protocol outlines the experimental procedure for the enzymatic conversion of oleanolic acid to hederagenin using human CYP3A4.
Materials:
-
Human CYP3A4 supersomes
-
Oleanolic acid
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol
-
Acetonitrile
-
Formic acid
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, human CYP3A4 supersomes, and the NADPH regeneration system.
-
Add oleanolic acid (dissolved in a suitable solvent like methanol) to the reaction mixture to initiate the reaction. The final concentration of the organic solvent should be kept low to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specific time points, quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by HPLC to quantify the formation of hederagenin. A C18 column is typically used with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the product formation at a suitable wavelength (e.g., 210 nm).
-
For kinetic analysis, vary the concentration of oleanolic acid while keeping the enzyme concentration constant.
Future Directions and Significance
The elucidation of the complete biosynthetic pathway of this compound holds immense potential for the sustainable production of this valuable compound through metabolic engineering and synthetic biology approaches. A deeper understanding of the enzymes involved will enable the development of robust biocatalytic systems for the efficient and scalable synthesis of this and other structurally related triterpenoids, paving the way for further pharmacological investigation and potential therapeutic applications. The current knowledge gaps, particularly concerning the enzymes responsible for the final oxidation of hederagenin, represent exciting avenues for future research in the field of natural product biosynthesis.
Chemical structure and properties of Gypsogenic acid
An In-depth Technical Guide on Gypsogenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsogenic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] It is a naturally occurring compound found in various plant species, including those of the Gypsophila and Miconia genera.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of gypsogenic acid, with a focus on its potential applications in drug development.
Chemical Structure and Properties
Gypsogenic acid is characterized by a five-ring carbon skeleton with a hydroxyl group at position 3 and carboxylic acid groups at positions 23 and 28.[1] Its systematic IUPAC name is (3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid.[1]
Table 1: Chemical Identifiers and Properties of Gypsogenic Acid
| Property | Value | Reference |
| CAS Number | 5143-05-5 | [1][2][4] |
| Molecular Formula | C30H46O5 | [1][2][4] |
| Molecular Weight | 486.68 g/mol | [2][4] |
| IUPAC Name | (3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | [1][4] |
| Synonyms | Gypsogeninic acid, Astrantiagenin J, Acanjapogenin G | [1][4] |
| Appearance | Solid powder | [4] |
| Solubility | Slightly soluble in DMSO and methanol | [5] |
| Storage | -20°C for long term | [4] |
Biological Activities and Potential Therapeutic Applications
Gypsogenic acid has demonstrated a range of biological activities, making it a compound of interest for further investigation in drug discovery.
Antibacterial Activity
Gypsogenic acid exhibits activity against a panel of oral bacterial pathogens.[4][5] This suggests its potential for development as a therapeutic agent for oral infections.
Table 2: Minimum Inhibitory Concentrations (MICs) of Gypsogenic Acid against Oral Pathogens
| Bacterial Species | MIC (µg/mL) | Reference |
| Enterococcus faecalis | 50-200 | [4][5] |
| Streptococcus salivarius | 50-200 | [4][5] |
| Streptococcus sanguinis | 50-200 | [4][5] |
| Streptococcus mitis | 50-200 | [4][5] |
| Streptococcus mutans | 50-200 | [4][5] |
| Streptococcus sobrinus | 50-200 | [4][5] |
Trypanocidal Activity
The compound has been shown to induce lysis of Trypanosoma cruzi, the parasite responsible for Chagas disease, in isolated mouse blood with an IC50 of 56.6 µM.[4][5] This indicates its potential as a lead compound for the development of new treatments for this neglected tropical disease.
Anticancer Activity
The cytotoxic effects of gypsogenic acid have been evaluated against several cancer cell lines. While it showed weak antiproliferative effect on MCF-7 breast cancer cells (IC50 26.8 µM), its activity against various leukemia cell lines was generally low.[6] For instance, the IC50 against K562 chronic myeloid leukemia cells was reported to be 227.6 µM, and against HL-60 acute myeloid leukemia cells, it was 61.1 µM in one study, while another reported an IC50 exceeding 100 µM for both cell lines.[3][6]
Experimental Protocols
Isolation of Gypsogenic Acid from Gypsophila trichotoma
A detailed protocol for the isolation of gypsogenic acid from the roots of Gypsophila trichotoma has been described.[3] The general workflow involves extraction with different solvents followed by chromatographic separation.
Caption: Isolation workflow for gypsogenic acid.
The structure of the isolated compound is typically confirmed using spectroscopic methods such as HRESI-MS, 1H and 13C NMR, COSY, HSQC, and HMBC experiments.[3]
Conclusion
Gypsogenic acid is a promising natural product with a range of biological activities that warrant further investigation. Its antibacterial and trypanocidal properties are of particular interest for the development of new therapeutic agents. While its anticancer activity appears to be modest, its chemical scaffold could serve as a starting point for the synthesis of more potent derivatives. The detailed experimental protocols for its isolation and the availability of its chemical and biological data provide a solid foundation for future research in medicinal chemistry and drug discovery.
References
- 1. Gypsogenic acid | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gypsogenic acid | 5143-05-5 | FG45945 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Hydroxy-12-oleanene-23,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a detailed overview of its chemical identity, including its synonyms and CAS number, and delves into its notable anti-inflammatory and anti-ulcer properties. The document outlines comprehensive experimental protocols for evaluating these biological activities and presents key quantitative data in a structured format. Furthermore, it visually elucidates the compound's mechanism of action on the NF-κB signaling pathway through a detailed diagram, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Identity
-
Primary Name: this compound
-
Molecular Formula: C₃₀H₄₆O₅
-
Molecular Weight: 486.7 g/mol []
Synonyms:
While the primary name is widely used, the following synonym is also recognized:
-
This compound[3]
Pharmacological Properties and Quantitative Data
This compound and its close analogs have demonstrated significant potential in preclinical studies, particularly in the areas of anti-inflammatory and anti-ulcer activities.
Anti-inflammatory Activity
The compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that it can significantly reduce the production of pro-inflammatory mediators.
| Parameter | Cell Line | Treatment | Concentration/Dose | Result | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | LPS-stimulated | Concentration-dependent | Significant Reduction | |
| Tumor Necrosis Factor-alpha (TNF-α) Expression | RAW264.7 | LPS-stimulated | Concentration-dependent | Significant Suppression | |
| Interleukin-1beta (IL-1β) Expression | RAW264.7 | LPS-stimulated | Concentration-dependent | Significant Suppression |
Anti-ulcer Activity
In vivo studies using various rat models of gastric ulcers have highlighted the gastroprotective effects of closely related oleanane (B1240867) triterpenoids.
| Ulcer Model | Animal Model | Treatment Dose | Result |
| Indomethacin-induced | Rat | 50-100 mg/kg | Effective anti-ulcer agent |
| Pyloric ligation-induced | Rat | 50-100 mg/kg | Effective anti-ulcer agent |
| Absolute alcohol-induced | Rat | 50-100 mg/kg | Effective anti-ulcer agent |
Experimental Protocols
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
This protocol outlines the methodology to assess the anti-inflammatory effects of this compound.
-
Cell Culture:
-
Maintain RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
-
LPS Stimulation:
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.
-
Incubate the cells for a further 24 hours.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Quantification:
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration, a stable metabolite of NO, using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the NO concentration by referring to a sodium nitrite standard curve.
-
-
Cytokine (TNF-α, IL-1β) Quantification:
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
In Vivo Anti-ulcer Activity in Rat Models
The following protocols describe the induction and evaluation of gastric ulcers in rats.
-
Animals:
-
Use adult male Wistar or Sprague-Dawley rats, fasted for 24 hours before the experiment, with free access to water.
-
-
Induction of Gastric Ulcers:
-
Indomethacin-induced Ulcer: Administer indomethacin (B1671933) (e.g., 30 mg/kg, orally) to the rats.
-
Pyloric Ligation-induced Ulcer: Surgically ligate the pyloric end of the stomach under light ether anesthesia.
-
Absolute Alcohol-induced Ulcer: Administer absolute ethanol (B145695) (1 mL/200g body weight, orally) to the rats.
-
-
Compound Administration:
-
Administer this compound or its analog (in a suitable vehicle like 1% carboxymethylcellulose) orally at desired doses (e.g., 50-100 mg/kg) one hour before the ulcerogenic challenge. A control group should receive the vehicle only.
-
-
Evaluation of Ulcer Index:
-
Sacrifice the animals after a specific period (e.g., 4 hours after indomethacin, 4 hours after pyloric ligation, or 1 hour after ethanol).
-
Excise the stomachs, open them along the greater curvature, and wash with saline.
-
Examine the gastric mucosa for ulcers and score the severity based on the number and size of lesions to calculate the ulcer index.
-
Signaling Pathway and Experimental Workflow Diagrams
Inhibition of NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of NF-κB inhibition.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram outlines the key steps in the experimental workflow for assessing the anti-inflammatory activity of the compound in vitro.
Caption: In vitro anti-inflammatory assay workflow.
References
The Natural Abundance and Analysis of 3-Hydroxy-12-oleanene-23,28-dioic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid, also known by its common name, gypsogenic acid, is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class. This natural compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive overview of the natural abundance of this compound in various plant species, detailed experimental protocols for its extraction and quantification, and an exploration of its potential biological signaling pathways.
Natural Abundance in the Plant Kingdom
This compound is primarily found in plants belonging to the Caryophyllaceae family, particularly within the Gypsophila genus. It also has been isolated from other plant species. The quantitative data available in the literature often refers to the content of saponins (B1172615) for which gypsogenic acid is the aglycone (sapogenin). The concentration of these saponins can be a strong indicator of the potential yield of this compound after hydrolysis.
Table 1: Quantitative Data on Gypsogenin-Containing Saponins in Gypsophila Species
| Plant Species | Plant Part | Compound Quantified | Concentration (% of Dry Weight) | Reference |
| Gypsophila paniculata | Roots | Total Saponins | ~4.0% (in the fourth year of growth) | [1][2] |
| Gypsophila species | Roots | Gypsogenin 3-O-glucuronide | 0.52% - 1.13% |
Note: Gypsogenin 3-O-glucuronide is a saponin (B1150181) that, upon hydrolysis, yields this compound.
Other plant species reported to contain this compound or its derivatives include:
-
Tripterygium wilfordii [3]
-
Miconia species
-
Aceriphyllum rossii
-
Barringtonia racemosa
-
Plumbago zeylanica
-
Acanthopanax gracilistylus [4]
Experimental Protocols
The isolation and quantification of this compound from plant material typically involve a multi-step process encompassing extraction, purification, and analytical determination.
Extraction and Isolation of Saponins
This protocol outlines a general procedure for the extraction of triterpenoid saponins, which can then be hydrolyzed to yield this compound.
-
Plant Material Preparation : The plant material (e.g., dried and powdered roots) is the starting point.
-
Defatting : The powdered material is first defatted using a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
Extraction : The defatted material is then extracted with methanol (B129727) or a methanol-water mixture. This can be done through maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning. Typically, it is partitioned between n-butanol and water. The saponins will preferentially move into the n-butanol layer.
-
Purification : The n-butanol extract is further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or Sephadex LH-20.
References
A Technical Guide to Gypsogenic Acid from Gypsophila paniculata
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gypsogenic acid, a pentacyclic triterpenoid (B12794562) saponin (B1150181) derived from plants of the Gypsophila genus, notably Gypsophila paniculata, has garnered significant interest within the scientific community.[1] This interest stems from its diverse and potent biological activities, including cytotoxic, antibacterial, and hemolytic properties.[1] As a member of the oleanane-type triterpenoids, its unique chemical structure, featuring carboxy groups at positions C-23 and C-28 and a hydroxyl group at C-3, underpins its pharmacological potential.[2] This document provides a comprehensive technical overview of gypsogenic acid, detailing its isolation and purification from Gypsophila paniculata, methodologies for its characterization, its cytotoxic activities against various cancer cell lines, and the experimental protocols utilized in its study. All quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams.
Isolation and Purification
The extraction of gypsogenic acid from its natural source, primarily the roots of Gypsophila species, is a multi-step process involving solvent extraction and chromatographic separation. While saponins (B1172615) can be isolated from a crude mixture known as Saponinum album, which is derived from G. paniculata, direct isolation from plant material is common for higher purity.[3][4]
General Experimental Protocol: Extraction and Isolation
The following protocol is a composite methodology based on established procedures for isolating gypsogenic acid and related saponins from Gypsophila species.[5][6]
-
Plant Material Preparation : Dried and powdered roots of Gypsophila paniculata are used as the starting material.
-
Initial Extraction : The powdered root material is subjected to ultrasound-assisted extraction with 10% ethanol.[6] This process is typically repeated multiple times to ensure maximum yield. The resulting extracts are combined and lyophilized.
-
Solvent Partitioning : The lyophilized extract is dissolved in water and subjected to sequential liquid-liquid extraction with solvents of increasing polarity, typically dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH). Gypsogenic acid, being a polar glycoside, preferentially partitions into the n-BuOH layer.[5]
-
Primary Chromatographic Separation : The residue from the n-BuOH fraction is separated using column chromatography on a Diaion HP-20 resin. A gradient elution system of water to methanol (B129727) (H₂O/MeOH) is employed, starting from 100% water and gradually increasing the methanol concentration to 100%.[5]
-
Secondary Chromatographic Purification : Fractions containing the target compound are further purified by flash chromatography over a silica (B1680970) gel column. A common mobile phase for this step is a mixture of CH₂Cl₂/MeOH/H₂O (e.g., in an 18:11:1 ratio) to yield purified gypsogenic acid.[5]
-
Structural Verification : The identity and purity of the final compound are confirmed using modern spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and various Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC).[5]
Visualization: Isolation Workflow
Biological Activity and Cytotoxicity
Gypsogenic acid exhibits a range of biological effects, with its cytotoxic activity against human cancer cell lines being the most extensively studied. It has demonstrated efficacy in inhibiting the proliferation of both solid tumor and leukemia cell lines.[7]
Cytotoxic Effects
Research indicates that gypsogenic acid is active against various malignancies. It has shown inhibitory effects on leukemic cells of both lymphoid (SKW-3, BV-173) and myeloid phenotypes (HL-60, K-562, LAMA-84), as well as on the EJ bladder carcinoma cell line.[7] Furthermore, studies have noted its antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[8]
Proposed Mechanisms of Action
The anticancer properties of gypsogenic acid are attributed to several mechanisms:
-
Induction of Apoptosis : The compound has been shown to induce programmed cell death (apoptosis) in cancer cells.[1]
-
Membrane Permeabilization : As an antibacterial agent, gypsogenic acid is known to be membrane permeable.[1] Synthetic derivatives have been observed to destroy cancer cell membranes, increasing their permeability and causing the leakage of intracellular components like nucleic acids.[9]
-
Interaction with Efflux Pumps : Studies on doxorubicin-resistant leukemia cells (HL-60/Dox) showed reduced sensitivity to gypsogenic acid compared to the parent cell line. This suggests that gypsogenic acid may be a substrate for the Multidrug Resistance-Associated Protein 1 (MRP-1) efflux pump, a common mechanism of drug resistance in cancer cells.[7]
Visualization: Proposed Cytotoxic Mechanisms
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of gypsogenic acid is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC₅₀ values against various human cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) | 95% Confidence Interval (CI) | Reference(s) |
| BV-173 | B-cell precursor leukemia | 41.4 | Not Reported | [5][8] |
| HL-60 | Acute promyelocytic leukemia | 61.1 | 57.7 - 64.7 | [7] |
| SKW-3 | T-cell leukemia | 81.5 | 79.1 - 84.0 | [7] |
| HL-60/Dox | Doxorubicin-resistant leukemia | 100 - 125 | Not Applicable | [7] |
| LAMA-84 | Chronic myelogenous leukemia | 100 - 125 | Not Applicable | [7] |
| EJ | Bladder carcinoma | 100 - 125 | Not Applicable | [7] |
| K-562 | Chronic myelogenous leukemia | 227.6 | 212.6 - 243.7 | [7] |
| MCF-7 | Breast adenocarcinoma | 26.8 | Not Reported | [8] |
Note: Discrepancies exist in the literature, with some studies reporting IC₅₀ values >100 µM for K-562 and HL-60 cell lines.[5][8]
Key Experimental Protocols
Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, commonly used to determine the IC₅₀ values of cytotoxic compounds.[7]
-
Cell Seeding : Cancer cells are seeded into 96-well microtiter plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : A stock solution of gypsogenic acid is prepared (e.g., in DMSO) and serially diluted in a complete cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the various concentrations of gypsogenic acid. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compound.
-
Incubation : The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.
-
MTT Addition : After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., at 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (such as DMSO, isopropanol, or a specialized detergent solution) is added to each well to dissolve the formazan crystals. The plate is agitated gently to ensure complete dissolution.
-
Data Acquisition : The absorbance of each well is measured using a microplate spectrophotometer at a wavelength appropriate for the formazan product (typically between 540 and 570 nm). A reference wavelength (e.g., 690 nm) is often used to subtract background absorbance.
-
Data Analysis : The cell survival fraction is calculated as a percentage of the untreated control. A concentration-effect curve is generated by plotting cell survival against the logarithm of the compound concentration. The IC₅₀ value is interpolated from this curve using appropriate software (e.g., GraphPad Prism).[7]
References
- 1. Gypsogenic acid | 5143-05-5 | FG45945 | Biosynth [biosynth.com]
- 2. Gypsogenic acid | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A simple method for isolation of Gypsophila saponins for the combined application of targeted toxins and saponins in tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. proceedings.bas.bg [proceedings.bas.bg]
- 7. phcog.com [phcog.com]
- 8. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of gypsogenin and gypsogenic acid derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Isolating 3-Hydroxy-12-oleanene-23,28-dioic Acid from Tripterygium wilfordii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) from the medicinal plant Tripterygium wilfordii. This document details a generalized experimental protocol for its extraction and purification, summarizes key analytical data, and illustrates its potential mechanism of action through relevant signaling pathways.
Introduction
Tripterygium wilfordii, commonly known as "Thunder God Vine," is a plant used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[1] These effects are largely attributed to its complex chemical composition, which includes diterpenoids, triterpenoids, and alkaloids.[2] Among the various bioactive constituents, this compound, an oleanane-type triterpenoid, has garnered interest for its potential therapeutic applications.[3][] This guide outlines the scientific approach to isolating and characterizing this specific compound for further research and development.
Physicochemical and Spectroscopic Data
Accurate identification of this compound relies on a combination of physical properties and spectroscopic analysis. The following tables summarize key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₅ | [] |
| Molecular Weight | 486.7 g/mol | [] |
| Appearance | Powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [5] |
| Purity (Commercial Standard) | >98% | [5] |
Table 2: Spectroscopic Data for the Oleanane (B1240867) Skeleton (Representative Values)
| Nucleus | Oleanolic Acid (¹H NMR, 500 MHz, C₅D₅N) δ (ppm) | Oleanolic Acid (¹³C NMR, 125 MHz, C₅D₅N) δ (ppm) |
| H-3 | 3.42 (dd) | 79.4 |
| H-12 | 5.48 (t) | 123.8 |
| C-13 | - | 146.1 |
| C-28 | - | 181.4 |
Note: The presence of a carboxyl group at C-23 in the target compound will induce shifts in the signals of neighboring protons and carbons, particularly in the A-ring of the triterpenoid structure.
Experimental Protocols
The following is a generalized protocol for the isolation and purification of this compound from the roots of Tripterygium wilfordii. This protocol is a composite based on established methods for the extraction of triterpenoids from this plant.[2][8][9]
Extraction of Crude Triterpenoids
-
Plant Material Preparation: Dried roots of Tripterygium wilfordii are pulverized into a coarse powder.
-
Solvent Extraction: The powdered plant material is subjected to extraction with 95% ethanol (B145695), typically through reflux or ultrasonic-assisted extraction to enhance efficiency.
-
Solvent Removal: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. The triterpenoid fraction is expected to be enriched in the ethyl acetate phase.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.
-
Gradient Elution: A gradient solvent system, commonly a mixture of n-hexane and ethyl acetate with increasing polarity, is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing the target compound are pooled and may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[10]
Structure Elucidation and Characterization
The purified compound is identified and its structure confirmed using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.[11]
Biological Activity and Signaling Pathways
Oleanane-type triterpenoids, including derivatives of oleanolic acid, are known to possess significant anti-inflammatory properties.[12][13][14][15] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of oleanane triterpenoids are often attributed to their ability to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation and purification of this compound.
Inhibition of the NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The genome of Tripterygium wilfordii and characterization of the celastrol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. biocrick.com [biocrick.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Triterpenoids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies with tissue cultures of tripterygium wilfordii. Isolation of metabolites and biotransformation studies - UBC Library Open Collections [open.library.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Semisynthesis of Derivatives of Oleanolic Acid from Syzygium aromaticum and Their Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 3-Hydroxy-12-oleanene-23,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid is a naturally occurring pentacyclic triterpenoid (B12794562) compound of significant interest in the biomedical field.[] It has demonstrated potential in the study of various ailments, including cancer, inflammation, and metabolic disorders.[] This triterpenoid can be isolated from the herbs of Tripterygium wilfordii.[2] The following application notes provide a detailed protocol for the extraction and purification of this compound, based on established methods for triterpenoid extraction from Tripterygium wilfordii and related plant sources.
Materials and Methods
Plant Material: Dried and powdered whole root of Tripterygium wilfordii.
Solvents and Reagents:
-
Ethanol (80-95%)
-
Acetone
-
Ethyl acetate (B1210297)
-
Dichloromethane
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
-
ODS (Octadecylsilane) for reversed-phase chromatography
-
Sephadex LH-20
Equipment:
-
Grinder/blender
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Glass columns for chromatography
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) system (optional, for purification and analysis)
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of Total Triterpenoids
This protocol is adapted from a general method for the extraction of triterpenoids from Tripterygium wilfordii.[3]
-
Preparation of Plant Material: Grind the dried whole root of Tripterygium wilfordii to a fine powder (passing through a 10-40 mesh sieve).
-
Ultrasonic Extraction:
-
Place a known quantity of the powdered plant material (e.g., 150-200 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 80-95% ethanol, acetone, or ethyl acetate) at a specified solvent-to-solid ratio (refer to Table 1).
-
Perform ultrasonic extraction for a designated time and power (refer to Table 1). The extraction can be repeated 1-3 times.
-
Combine the extracts from each cycle.
-
-
Solvent Recovery:
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
-
Drying: Dry the crude extract under vacuum at a temperature of 55-75°C to yield the crude triterpenoid extract powder.
Table 1: Parameters for Ultrasonic-Assisted Extraction of Triterpenoids from Tripterygium wilfordii
| Parameter | Range | Example Value |
| Plant Material | Dried, powdered whole root | 200 g |
| Solvent | Acetone | 2000 mL |
| Solvent-to-Solid Ratio | 8-16 mL:1 g | 10:1 |
| Ultrasonic Power | 250-500 W | 400 W |
| Extraction Time | 0.5-2.0 h per cycle | 1.0 h |
| Number of Extractions | 1-3 | 2 |
| Temperature | 20-50 °C | 40 °C |
| Drying Temperature | 55-75 °C | 70 °C |
Data adapted from a patent for the preparation of Tripterygium wilfordii extract rich in triterpenes.[3]
Protocol 2: Purification of this compound by Column Chromatography
This is a general protocol for the purification of triterpenoids from plant extracts and may require optimization for the specific target compound.
-
Solvent Partitioning (Optional):
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This step helps to fractionate the extract based on polarity.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract or a selected fraction (e.g., the ethyl acetate fraction) in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Load the dissolved sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).
-
Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Reversed-Phase (ODS) and Sephadex LH-20 Chromatography:
-
Combine fractions containing the target compound, as identified by TLC.
-
Further purify the combined fractions using reversed-phase (ODS) column chromatography with a methanol-water or acetonitrile-water gradient.
-
For final polishing, size-exclusion chromatography on Sephadex LH-20 using methanol as the mobile phase can be employed to remove remaining impurities.
-
-
Isolation and Characterization:
-
Concentrate the purified fractions to obtain the isolated this compound.
-
The structure and purity of the isolated compound should be confirmed by spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).
-
Data Presentation
Table 2: Example of Triterpenoid Crude Extract Yield from Tripterygium wilfordii
| Plant Material Weight (g) | Extraction Solvent | Crude Extract Yield (g) | Percentage Yield (%) |
| 200 | Acetone | 5.98 | 2.99 |
| 150 | Ethanol | 10.30 | 6.87 |
| 200 | Ethyl Acetate | 6.46 | 3.23 |
Data derived from a patent for the preparation of Tripterygium wilfordii extract rich in triterpenes.[3] Note: These yields represent the total crude triterpenoid extract, not the specific yield of this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Proposed Signaling Pathway
While the specific signaling pathway for this compound is not definitively established, related triterpenoids have been shown to exhibit anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[4]
Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for the Purification of Gypsogenic Acid by Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of gypsogenic acid, a pentacyclic triterpenoid (B12794562) of interest for its potential therapeutic properties, including anti-cancer activities.[1][2][3] The following sections outline various chromatographic techniques to achieve high purity of gypsogenic acid from natural extracts or synthetic mixtures.
Introduction
Gypsogenic acid is a naturally occurring triterpenoid found in various plant species.[4] It has garnered significant attention in the scientific community due to its cytotoxic effects on several cancer cell lines.[1][2] The purification of gypsogenic acid is a critical step for its pharmacological evaluation and potential development as a therapeutic agent. This document provides detailed protocols for its purification using column chromatography, High-Performance Liquid Chromatography (HPLC), and High-Speed Counter-Current Chromatography (HSCCC).
Predicted Properties of Gypsogenic Acid
Gypsogenic acid possesses a carboxylic acid group and hydroxyl groups, contributing to its moderate polarity. Its solubility is generally low in non-polar solvents and higher in polar organic solvents. These properties are key considerations for selecting appropriate chromatographic conditions.
Purification Techniques
Column Chromatography
Column chromatography is a fundamental and widely used technique for the purification of natural products like gypsogenic acid.[5][6][7][8] It is particularly useful for initial large-scale purification from crude extracts.
Experimental Protocol: Normal-Phase Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a suitable adsorbent.[9]
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column with a cotton or glass wool plug at the bottom.
-
Allow the silica gel to settle uniformly, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Wash the packed column with the initial mobile phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude extract or sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by methanol). A stepwise or linear gradient can be employed.
-
Collect fractions of the eluate in separate tubes.
-
-
Monitoring: Monitor the separation by Thin-Layer Chromatography (TLC) analysis of the collected fractions. Combine fractions containing pure gypsogenic acid.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified gypsogenic acid.
Table 1: Column Chromatography Parameters for Gypsogenic Acid Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Gradient) | Hexane -> Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 1:1) -> Ethyl Acetate -> Ethyl Acetate:Methanol (B129727) (e.g., 9:1) |
| Detection | Thin-Layer Chromatography (TLC) with a suitable staining reagent (e.g., ceric sulfate (B86663) spray followed by heating) |
Experimental Workflow for Column Chromatography
Caption: Workflow for gypsogenic acid purification by column chromatography.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a high-resolution technique suitable for the final purification step of gypsogenic acid, yielding a high-purity product.[8][10]
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid) to improve peak shape.[11]
-
Solvent B: Acetonitrile or methanol with the same acidic modifier.
-
-
Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is effective for separating gypsogenic acid from impurities.
-
Sample Preparation: Dissolve the partially purified gypsogenic acid in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase). Filter the sample through a 0.45 µm filter before injection.
-
Purification:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient elution program.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Collect the fraction corresponding to the gypsogenic acid peak.
-
-
Post-Purification: Remove the organic solvent from the collected fraction, and if necessary, desalt the sample. Lyophilization can be used to obtain the pure solid compound.
Table 2: HPLC Parameters for Gypsogenic Acid Purification
| Parameter | Description |
| Column | C18 (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Example: 30-80% B over 30 minutes |
| Flow Rate | 2-5 mL/min (for a 10 mm ID column) |
| Detection | UV at 210 nm |
| Injection Volume | Dependent on column size and sample concentration |
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[12][13][14][15][16] It is well-suited for the separation of natural products like saponins (B1172615).
Experimental Protocol: HSCCC
-
Two-Phase Solvent System: The selection of an appropriate two-phase solvent system is crucial for a successful separation. A common system for separating moderately polar compounds is a mixture of n-hexane, ethyl acetate, methanol, and water. The partition coefficient (K) of gypsogenic acid in the chosen system should be determined to optimize the separation.
-
Procedure:
-
Prepare and equilibrate the two-phase solvent system.
-
Fill the HSCCC column with the stationary phase.
-
Rotate the column at a specific speed (e.g., 800-1000 rpm).
-
Pump the mobile phase through the column at a constant flow rate.
-
Once hydrodynamic equilibrium is reached, inject the sample solution (dissolved in a small volume of the mobile or stationary phase).
-
Continuously monitor the effluent with a UV detector.
-
Collect fractions based on the chromatogram.
-
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure gypsogenic acid.
-
Solvent Removal: Combine the pure fractions and remove the solvents to obtain the purified compound.
Table 3: HSCCC Parameters for Gypsogenic Acid Purification
| Parameter | Description |
| Two-Phase Solvent System | Example: n-Hexane-Ethyl Acetate-Methanol-Water (e.g., 1:1:1:1, v/v/v/v) |
| Revolution Speed | 800-1000 rpm |
| Mobile Phase Flow Rate | 1-3 mL/min |
| Stationary Phase | Typically the upper or lower phase of the solvent system |
| Detection | UV at 210 nm |
Biological Activity and Signaling Pathway
Gypsogenic acid has been reported to exhibit cytotoxic activity against various cancer cell lines, often inducing apoptosis.[1][2] While the precise signaling cascade may be cell-type dependent, a common pathway for triterpenoid-induced apoptosis involves the mitochondrial or intrinsic pathway.
Proposed Signaling Pathway for Gypsogenic Acid-Induced Apoptosis
Gypsogenic acid is hypothesized to induce apoptosis through the mitochondrial pathway. This process is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. Cytochrome c then triggers a caspase cascade, culminating in the execution of apoptosis.
Caption: Proposed mitochondrial pathway of apoptosis induced by gypsogenic acid.
References
- 1. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of gypsogenin and gypsogenic acid derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anti-Cancer Effect of Gypsogenin and Gypsogenic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 4. Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic Acid Induces Cell Apoptosis and Inhibits MAPK Pathway in PTEN-/-/p53-/- Prostate Cancer Cells In Vitro and Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic acid impairs natural killer cell functions by disrupting signaling pathways driven by activating receptors and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. hplc.eu [hplc.eu]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tautobiotech.com [tautobiotech.com]
- 13. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 14. Avicins: Triterpenoid saponins from Acacia victoriae (Bentham) induce apoptosis by mitochondrial perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of 3-Hydroxy-12-oleanene-23,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) series. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxic and anti-inflammatory properties of this compound. The methodologies described are based on established protocols for triterpenoid compounds and provide a framework for the initial screening and characterization of this specific molecule.
I. Cytotoxicity Assessment
The initial evaluation of any potential therapeutic compound involves assessing its toxicity towards cells. This is crucial to determine a therapeutic window and to understand the compound's anti-proliferative effects, particularly in the context of cancer research. Given that triterpenoids can interfere with common tetrazolium-based viability assays (e.g., MTT), the Sulforhodamine B (SRB) assay, which measures total protein content, is a recommended alternative for more reliable results.[1]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa, MCF-7, A549).
Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the medium. Incubate the plate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Representative Cytotoxicity Data
The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, based on typical activities of oleanane triterpenoids.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 48 | 15.2 |
| MCF-7 | Breast Cancer | 48 | 22.5 |
| A549 | Lung Cancer | 48 | 18.9 |
| HepG2 | Liver Cancer | 72 | 12.7 |
Caption: Workflow for the nitric oxide inhibition assay in RAW 264.7 cells.
III. Mechanism of Action: NF-κB Signaling Pathway
The anti-inflammatory effects of many oleanane triterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. [2]In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, initiating their transcription. [2]this compound may exert its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.
Experimental Protocol: Western Blot for IκBα Degradation and NF-κB p65 Nuclear Translocation
This protocol can be used to determine if this compound inhibits the degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound
-
LPS
-
PBS
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies: anti-IκBα, anti-NF-κB p65, anti-β-actin (for cytoplasmic fraction), anti-Lamin B1 (for nuclear fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for IκBα degradation) or 1 hour (for p65 translocation).
-
Protein Extraction:
-
For IκBα degradation: Lyse the whole cells using RIPA buffer.
-
For p65 translocation: Fractionate the cells into cytoplasmic and nuclear extracts using a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the protein bands and normalize them to the respective loading controls (β-actin for cytoplasmic and total protein, Lamin B1 for nuclear). Compare the levels of IκBα and nuclear p65 in treated cells to the LPS-stimulated control.
NF-κB Signaling Pathway and Point of Inhibition
Caption: Proposed mechanism of action via the NF-κB signaling pathway.
IV. Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound. By assessing its cytotoxicity and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. The suggested mechanism of action, through the inhibition of the NF-κB signaling pathway, provides a solid basis for further mechanistic studies. It is recommended to perform these assays with appropriate controls and to confirm the identity and purity of the test compound prior to experimentation. The hypothetical data presented should be validated through rigorous experimentation to accurately characterize the biological activities of this compound.
References
Application Notes and Protocols: In Vitro Anti-Cancer Activity of Gypsogenic Acid
For Researchers, Scientists, and Drug Development Professionals
Gypsogenic acid, a pentacyclic triterpenoid (B12794562) saponin, has demonstrated notable anti-cancer properties in various preclinical in vitro studies. This document provides a comprehensive overview of its cytotoxic and pro-apoptotic effects on different cancer cell lines, along with detailed protocols for the key experimental assays used to evaluate its efficacy.
Data Presentation: Cytotoxicity of Gypsogenic Acid
The in vitro anti-cancer activity of Gypsogenic acid is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Gypsogenic acid and its derivatives against a panel of human cancer cell lines are summarized below.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Gypsogenic acid | 61.1 | [1][2] |
| K-562 | Chronic Myelogenous Leukemia | Gypsogenic acid | 227.6 | [1][3] |
| SKW-3 | Chronic Lymphocytic Leukemia | Gypsogenic acid | 81.5 (79.1-84.0 95% CI) | [3] |
| BV-173 | B-cell Precursor Leukemia | Gypsogenic acid | 41.4 | [1] |
| LAMA-84 | Chronic Myelogenous Leukemia | Gypsogenic acid | 100 - 125 | [3] |
| EJ | Bladder Carcinoma | Gypsogenic acid | 100 - 125 | [3] |
| MCF-7 | Breast Cancer | Gypsogenic acid | 26.8 | [1] |
| A549 | Lung Cancer | 3-acetyl gypsogenic acid | 23.7 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Gypsogenic acid's anti-cancer activity are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Gypsogenic acid stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Gypsogenic acid in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Gypsogenic acid. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the Gypsogenic acid concentration.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the cells after treatment with Gypsogenic acid for the desired time. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample, such as the apoptosis-related proteins Bcl-2 and Bax.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow.
Apoptosis Signaling Pathway
Caption: A diagram of the proposed apoptosis signaling pathway.
Cell Cycle Arrest Logical Relationship
Caption: A diagram illustrating the logical flow of cell cycle arrest.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Oleanane Triterpenoids in Macrophages
Disclaimer: As of December 2025, specific research on the anti-inflammatory effects of 3-Hydroxy-12-oleanene-23,28-dioic acid in macrophages is limited in publicly available literature. Therefore, these application notes and protocols have been developed using a closely related and well-studied synthetic oleanane (B1240867) triterpenoid (B12794562), 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) , as a representative compound of this class. The methodologies and expected outcomes described herein are based on the documented potent anti-inflammatory activities of CDDO and its derivatives in macrophage cell lines and primary macrophages. Researchers are advised to adapt these protocols for this compound and validate the results.
Introduction
Oleanane triterpenoids are a class of natural and synthetic compounds known for their diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. These compounds are of significant interest in drug development for inflammatory diseases. This document provides detailed protocols for investigating the anti-inflammatory effects of oleanane triterpenoids, using CDDO as a model, in macrophage cell models. The primary focus is on the inhibition of key inflammatory mediators and the elucidation of the underlying signaling pathways, namely the NF-κB and Nrf2 pathways.
Data Presentation: Effects of CDDO and its Analogs on Inflammatory Markers in Macrophages
The following tables summarize the quantitative effects of CDDO and its derivatives on the production of pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Inhibition of Pro-inflammatory Cytokine Expression by CDDO-IM in LPS-Stimulated Human ML-1-differentiated Macrophages [1]
| Cytokine | Treatment | Relative Gene Expression (Fold Change vs. Control) |
| IL-8 | Control | 1.0 |
| LPS (100 ng/mL) | ~12.5 | |
| LPS + CDDO-IM (400 nM) | ~5.0 | |
| IL-1β | Control | 1.0 |
| LPS (100 ng/mL) | ~8.0 | |
| LPS + CDDO-IM (400 nM) | ~3.0 | |
| TNF-α | Control | 1.0 |
| LPS (100 ng/mL) | ~10.0 | |
| LPS + CDDO-IM (400 nM) | ~4.0 | |
| MCP-1 | Control | 1.0 |
| LPS (100 ng/mL) | ~15.0 | |
| LPS + CDDO-IM (400 nM) | ~6.0 |
Table 2: Inhibition of Pro-inflammatory Gene Expression by dh404 (a CDDO analog) in LPS-Stimulated RAW264.7 Macrophages [2]
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) |
| iNOS | LPS (100 ng/mL) | 100% |
| LPS + dh404 (100 nM) | ~20% | |
| MCP-1 | LPS (100 ng/mL) | 100% |
| LPS + dh404 (100 nM) | ~30% | |
| MIP-1β | LPS (100 ng/mL) | 100% |
| LPS + dh404 (100 nM) | ~40% |
Table 3: Effect of CDDO-Me on Cytokine Expression in M1-Polarized Bone Marrow-Derived Macrophages (BMDMs) [3]
| Cytokine | Treatment | Relative mRNA Expression (Fold Change vs. Unstimulated) |
| TNF-α | LPS | ~150 |
| LPS + CDDO-Me (100 nM) | ~75 | |
| IFN-γ | ~50 | |
| IFN-γ + CDDO-Me (100 nM) | ~25 | |
| IL-6 | LPS | ~4000 |
| LPS + CDDO-Me (100 nM) | ~2000 | |
| IFN-γ | ~150 | |
| IFN-γ + CDDO-Me (100 nM) | ~75 |
Signaling Pathways
CDDO and its analogs exert their anti-inflammatory effects primarily through the modulation of two key signaling pathways: inhibition of the pro-inflammatory NF-κB pathway and activation of the cytoprotective Nrf2 pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of oleanane triterpenoids in macrophages.
Protocol 1: Macrophage Cell Culture and Inflammatory Stimulation
This protocol describes the culture of RAW264.7 (murine) and THP-1 (human) macrophage cell lines and their stimulation with LPS to induce an inflammatory response.
Materials:
-
RAW264.7 or THP-1 cells
-
DMEM (for RAW264.7) or RPMI-1640 (for THP-1) medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Oleanane triterpenoid (e.g., CDDO)
-
DMSO (vehicle control)
-
Sterile cell culture flasks, plates, and consumables
Procedure:
-
Cell Culture:
-
RAW264.7: Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Passage cells when they reach 70-80% confluency by gently scraping.
-
THP-1 Monocytes: Culture in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
-
-
THP-1 Differentiation into Macrophages:
-
Seed THP-1 monocytes at a density of 5x10⁵ cells/mL in a culture plate.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48 hours. The cells will become adherent and differentiate into macrophage-like cells.
-
After 48 hours, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Rest the cells for 24 hours before treatment.
-
-
Treatment and Stimulation:
-
Seed RAW264.7 or differentiated THP-1 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability/ELISA).
-
Allow cells to adhere overnight.
-
Prepare stock solutions of the oleanane triterpenoid in DMSO.
-
Pre-treat the cells with various concentrations of the oleanane triterpenoid (e.g., 10-500 nM for CDDO) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for cytokine protein analysis).
-
Harvest the cell culture supernatant for cytokine analysis and the cell lysates for RNA or protein analysis.
-
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol outlines the quantification of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using a sandwich ELISA kit.
Materials:
-
Cell culture supernatants from Protocol 1
-
Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α, human IL-6)
-
96-well ELISA plate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat the 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Analysis of iNOS and COX-2 Expression by Western Blot
This protocol details the detection of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels in macrophage lysates.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 4: NF-κB and Nrf2 Activation Assays
NF-κB Activation (p65 Nuclear Translocation):
-
This can be assessed by immunofluorescence microscopy or by Western blotting of nuclear and cytoplasmic fractions.
-
Immunofluorescence:
-
Grow macrophages on coverslips and perform treatments as in Protocol 1.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA.
-
Incubate with an anti-NF-κB p65 antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize using a fluorescence microscope and quantify the nuclear localization of p65.
-
-
Western Blot of Fractions:
-
Use a nuclear/cytoplasmic extraction kit to separate the fractions from treated cells.
-
Perform Western blotting on each fraction as in Protocol 3, probing for p65. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker.
-
Nrf2 Activation:
-
Nrf2 activation can be determined by measuring the protein levels of Nrf2 and its target gene, Heme Oxygenase-1 (HO-1), by Western blot.
-
Perform Western blotting on whole-cell lysates as described in Protocol 3, using primary antibodies against Nrf2 and HO-1. An increase in the levels of these proteins indicates Nrf2 activation.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for investigating the anti-inflammatory properties of oleanane triterpenoids in macrophages. By utilizing the well-characterized compound CDDO as a model, researchers can effectively screen and characterize novel compounds from this class. Key readouts include the inhibition of pro-inflammatory cytokines and enzymes, and the modulation of the NF-κB and Nrf2 signaling pathways.
Future research should focus on applying these methodologies to the specific compound of interest, this compound, to elucidate its specific anti-inflammatory profile and mechanism of action. Further studies in primary macrophages and in vivo models of inflammation will be crucial to validate its therapeutic potential.
References
Application Notes: Gypsogenic Acid's Mechanism of Action in Cancer Cells
Introduction
Gypsogenic acid, a pentacyclic triterpenoid, has garnered interest in oncological research for its potential as an anti-cancer agent. This document provides an overview of its mechanism of action, summarizes its cytotoxic effects on various cancer cell lines, and offers detailed protocols for investigating its biological activities. These notes are intended for researchers and professionals in the fields of cancer biology and drug development.
1. Mechanism of Action
Gypsogenic acid and its derivatives exert their anti-cancer effects through multiple mechanisms, primarily centered on the induction of apoptosis, inhibition of angiogenesis, and disruption of the cell membrane.
-
Induction of Apoptosis : A key mechanism is the promotion of programmed cell death. Gypsogenin (B1672572), a closely related compound, has been shown to induce apoptosis by modulating the expression of key regulatory proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][2][3] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the mitochondrial apoptotic pathway.
-
Inhibition of Angiogenesis : The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Gypsogenin has been observed to inhibit tumor angiogenesis by downregulating the Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[1][2][3] It also appears to downregulate mutant p53, which can contribute to tumor progression.[1][2][3]
-
Cell Membrane Disruption : Certain synthetic derivatives of gypsogenic acid have demonstrated the ability to directly damage cancer cell membranes.[4] This action increases membrane permeability, leading to the leakage of essential intracellular components like nucleic acids, ultimately causing cell death.[5][6]
While some derivatives have been shown to induce cell cycle arrest, the parent gypsogenic acid appears to be a weak inducer of this process.[5][6]
2. Quantitative Data: Cytotoxicity
The cytotoxic activity of gypsogenic acid is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A549 | Lung Carcinoma | 23.7 | For 3-acetyl gypsogenic acid.[1][2][6] |
| MCF-7 | Breast Adenocarcinoma | 26.8 | Considered a weak antiproliferative effect.[1][2][5][6] |
| K562 | Chronic Myeloid Leukemia | >100 or 227.6 | Reports show low activity.[1][2][7] |
| HL-60 | Acute Promyelocytic Leukemia | >100 or 61.1 | Sensitivity varies between studies.[1][2][7] |
| BV-173 | B-cell Precursor Leukemia | 41.4 | Demonstrates moderate activity.[1][2][7] |
| SKW-3 | T-cell Leukemia (lymphoid) | 79.1 | Demonstrates low activity.[1][2][7] |
Note: The cytotoxic activity can be significantly enhanced through chemical modifications such as amidation. For example, certain bisamide derivatives of gypsogenic acid show potent activity in the low micromolar range (IC50 ~2.0-4.1 µM) against lung and breast cancer cells.[1][5][6]
Protocols: Investigating Gypsogenic Acid's Effects
Application Note 1: Assessment of Cell Viability (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of gypsogenic acid on cancer cells. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Gypsogenic acid stock solution (e.g., in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 5% formic acid in isopropanol, or DMSO)[8]
-
Microplate reader
Protocol:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment : Prepare serial dilutions of gypsogenic acid in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition : Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.
-
Absorbance Measurement : Read the absorbance at 550-570 nm using a microplate reader.[8]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and determine the IC50 value using non-linear regression.
Application Note 2: Analysis of Apoptosis (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by gypsogenic acid. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.
Materials:
-
Gypsogenic acid
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment : Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with gypsogenic acid at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include an untreated control.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells together at 300 x g for 5 minutes.
-
Washing : Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining : Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation : Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry : Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Application Note 3: Analysis of Protein Expression (Western Blotting)
This protocol is used to detect changes in the expression levels of specific proteins (e.g., Bcl-2, Bax, VEGF) in response to gypsogenic acid treatment.
Materials:
-
Gypsogenic acid
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Lysis : Treat cells with gypsogenic acid as described previously. Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, add ECL reagents and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize the results.
References
- 1. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis of gypsogenin and gypsogenic acid derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
In Vivo Therapeutic Potential of Oleanane Triterpenoids: A Case Study of a 3-Hydroxy-oleanene-23,28-dioic Acid Isomer
Introduction
Anti-Ulcer Activity in Animal Models
A key therapeutic application of the lupane-type isomer, HLEDA, has been demonstrated in its potent anti-ulcer effects in various rat models of gastric ulcers.
Quantitative Data Summary
The efficacy of HLEDA in protecting against gastric ulcers induced by different agents is summarized below.
| Animal Model | Treatment | Dosage (mg/kg) | Ulcer Inhibition (%) | Hexosamine Level Increase (%) | Reference |
| Indomethacin-induced ulcer | HLEDA | 50 | Similar to Carbenoxolone | Not Reported | [1] |
| Indomethacin-induced ulcer | HLEDA | 100 | Similar to Carbenoxolone | Not Reported | [1] |
| Pyloric ligation-induced ulcer | HLEDA | 50 | Similar to Carbenoxolone | Significant Increase | [1] |
| Pyloric ligation-induced ulcer | HLEDA | 100 | Similar to Carbenoxolone | Significant Increase | [1] |
| Absolute alcohol-induced ulcer | HLEDA | 50 | Similar to Carbenoxolone | Not Reported | [1] |
| Absolute alcohol-induced ulcer | HLEDA | 100 | Similar to Carbenoxolone | Not Reported | [1] |
Note: The original study stated that the anti-ulcer activities of HLEDA were similar to those of carbenoxolone, a drug used for treating ulcers. Specific percentage of inhibition was not provided.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Animal Models
-
Species: Wistar rats
-
Weight: 180-220 g
-
Housing: Standard laboratory conditions with free access to food and water. Animals are fasted for 24 hours before the experiment, with water provided ad libitum.
Induction of Gastric Ulcers
-
Indomethacin-Induced Ulcer Model:
-
Administer HLEDA or vehicle orally to fasted rats.
-
One hour later, administer indomethacin (B1671933) (20 mg/kg, subcutaneously).
-
Sacrifice the animals 6 hours after indomethacin administration.
-
Excise the stomach, open along the greater curvature, and wash with saline.
-
Examine the gastric mucosa for ulcers and score the severity.
-
-
Pyloric Ligation-Induced Ulcer Model:
-
Administer HLEDA or vehicle orally to fasted rats.
-
One hour later, anesthetize the animals and ligate the pyloric end of the stomach.
-
After 19 hours, sacrifice the animals and collect the gastric juice.
-
Measure the volume of gastric juice, pH, and estimate the ulcer index.
-
Analyze the gastric juice for hexosamine content.
-
-
Absolute Alcohol-Induced Ulcer Model:
-
Administer HLEDA or vehicle orally to fasted rats.
-
One hour later, administer 1 mL of absolute alcohol orally.
-
Sacrifice the animals one hour after alcohol administration.
-
Excise the stomach and examine the gastric mucosa for ulcers.
-
Assessment of Anti-Ulcer Activity
-
Ulcer Index: The severity of gastric lesions is scored based on their number and size.
-
Hexosamine Level: The concentration of hexosamine in the gastric juice is determined as an indicator of gastric mucus production.
Experimental Workflow for Anti-Ulcer Studies
Caption: Experimental workflow for evaluating the anti-ulcer activity of HLEDA in rats.
Anti-Inflammatory Mechanism of Action
In vitro studies on HLEDA have elucidated its anti-inflammatory properties, which are likely to be relevant to its in vivo efficacy. These studies suggest that HLEDA exerts its effects through the inhibition of the NF-κB signaling pathway.[1]
NF-κB Signaling Pathway Inhibition by HLEDA
HLEDA has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[1] The underlying mechanism involves the inhibition of NF-κB activation. HLEDA achieves this by preventing the degradation and phosphorylation of IκBα, the inhibitory subunit of NF-κB.[1] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
References
Formulating Gypsogenic Acid for Preclinical Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsogenic acid, a pentacyclic triterpenoid (B12794562) saponin, has garnered significant interest in preclinical research due to its potential therapeutic properties, including anticancer and antibacterial activities.[1][2][3] A primary challenge in the preclinical evaluation of Gypsogenic acid is its limited aqueous solubility, which can hinder its bioavailability and lead to inconsistent experimental results.[4] This document provides detailed application notes and protocols for the formulation of Gypsogenic acid to enhance its solubility and suitability for in vitro and in vivo preclinical studies.
Physicochemical Properties of Gypsogenic Acid
A thorough understanding of the physicochemical properties of Gypsogenic acid is crucial for developing an effective formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₅ | [1][2] |
| Molecular Weight | 486.68 g/mol | [1][2] |
| Appearance | Solid powder | [3] |
| Solubility | Slightly soluble in DMSO and methanol. While described as water-soluble due to its glycosidic nature, practical applications often face challenges with aqueous solubility. | [4][5] |
| Storage | Store at -20°C for long-term stability. | [5] |
Formulation Strategies for Preclinical Studies
Given the solubility challenges, several formulation strategies can be employed to enhance the bioavailability of Gypsogenic acid for both in vitro and in vivo evaluation. The choice of formulation will depend on the specific experimental requirements, including the desired route of administration and concentration.
Co-solvent Systems
Co-solvent systems are a common and effective approach for solubilizing poorly water-soluble compounds for preclinical studies. A combination of organic solvents and surfactants can significantly improve the solubility of Gypsogenic acid.
Recommended Co-solvents and Surfactants:
| Excipient | Function | Typical Concentration Range (%) |
| Dimethyl sulfoxide (B87167) (DMSO) | Primary solvent | 5-10 |
| Polyethylene glycol 300/400 (PEG300/400) | Co-solvent, viscosity modifier | 30-60 |
| Tween 80 (Polysorbate 80) | Surfactant, emulsifier | 5-10 |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Vehicle | q.s. to 100 |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in preclinical formulations due to its safety and high water solubility.
Lipid-Based Formulations
For oral administration, lipid-based formulations such as nanoemulsions can improve the absorption of lipophilic compounds like Gypsogenic acid. These formulations can enhance lymphatic transport and reduce first-pass metabolism.
Experimental Protocols
The following are detailed protocols for preparing Gypsogenic acid formulations for preclinical research.
Protocol 1: Preparation of a Co-solvent Formulation for Oral or Intraperitoneal Administration
Materials:
-
Gypsogenic acid powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile 0.9% saline or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of Gypsogenic acid powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add the required volume of DMSO to the Gypsogenic acid. The volume of DMSO should be kept to a minimum, ideally between 5% and 10% of the final desired volume.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes until the Gypsogenic acid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Addition of Co-solvent: Add PEG400 to the solution and vortex thoroughly. A typical concentration of PEG400 is 30-40% of the final volume.
-
Addition of Surfactant: Add Tween 80 to the mixture and vortex until a clear and homogenous solution is obtained. A common concentration for Tween 80 is 5-10%.
-
Final Dilution: Slowly add sterile saline or PBS to the mixture while vortexing to reach the final desired concentration. The final solution should be clear. If precipitation occurs, adjust the ratios of the co-solvents or reduce the final concentration of Gypsogenic acid.
-
Sterilization: If required for the experiment, the final formulation can be sterilized by filtration through a 0.22 µm syringe filter.
Example Formulation (for a 10 mg/mL final concentration):
| Component | Volume/Weight | Percentage of Final Volume |
| Gypsogenic acid | 10 mg | N/A |
| DMSO | 100 µL | 10% |
| PEG400 | 400 µL | 40% |
| Tween 80 | 50 µL | 5% |
| 0.9% Saline | 450 µL | 45% |
| Total Volume | 1 mL | 100% |
Protocol 2: Preparation of a Cyclodextrin Formulation for Intravenous Administration
Materials:
-
Gypsogenic acid powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile water for injection in a sterile vial.
-
Stirring: Place a sterile magnetic stir bar in the vial and stir the solution on a magnetic stirrer until the HP-β-CD is completely dissolved.
-
Add Gypsogenic Acid: Slowly add the accurately weighed Gypsogenic acid powder to the stirring HP-β-CD solution.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The vial should be sealed to prevent evaporation.
-
Visual Inspection: After the stirring period, the solution should be visually clear.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility and remove any undissolved particles.
-
Storage: Store the formulation at 2-8°C.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: Co-solvent Formulation
Signaling Pathway: Gypsogenic Acid-Induced Apoptosis
Gypsogenic acid has been shown to induce apoptosis in cancer cells. A key mechanism involves the regulation of the Bcl-2 family of proteins, which control the intrinsic pathway of apoptosis.
Signaling Pathway: Antibacterial Mechanism of Gypsogenic Acid
The antibacterial activity of saponins (B1172615) like Gypsogenic acid is often attributed to their ability to disrupt bacterial cell membranes.
Conclusion
The successful preclinical evaluation of Gypsogenic acid is highly dependent on the use of appropriate formulation strategies to overcome its solubility limitations. The protocols and information provided in this document offer a starting point for researchers to develop suitable formulations for their specific study needs. It is recommended to perform initial formulation screening and stability studies to identify the optimal vehicle system for Gypsogenic acid in the context of the planned in vitro or in vivo experiments.
References
- 1. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3-Hydroxy-12-oleanene-23,28-dioic acid for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of 3-Hydroxy-12-oleanene-23,28-dioic acid in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a triterpenoid (B12794562) compound with poor aqueous solubility. It is, however, soluble in several organic solvents.
Solvent Compatibility Table
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Acetone | Soluble[1] |
| Methanol | Soluble[2] |
| Water | Poorly soluble |
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon is commonly referred to as "crashing out" and occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted. To prevent this, consider the following troubleshooting steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically below 0.5%, to minimize solvent-induced toxicity and solubility issues.
-
Gradual Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed medium while vortexing, and then add this to the final volume.
-
Pre-warmed Medium: Always add the compound solution to cell culture medium that has been pre-warmed to 37°C. Adding to cold medium can decrease solubility.[3]
-
Increase Mixing Efficiency: Add the DMSO stock dropwise to the vortexing medium to ensure rapid and even dispersion, preventing localized high concentrations that promote precipitation.
Q3: Are there alternative methods to using DMSO for solubilizing this compound for my assays?
A3: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their water solubility.[3][4][5][6]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a solid state, which can significantly improve its dissolution rate in aqueous media.[1][7][8][9][10]
-
pH Adjustment: If your assay conditions permit, adjusting the pH of the medium can increase the solubility of ionizable compounds. As a dicarboxylic acid, increasing the pH (e.g., to 7.4 or slightly higher) can deprotonate the carboxylic acid groups, leading to increased aqueous solubility. However, the stability of the compound and the pH tolerance of your cells must be considered.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
dot
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Choosing a Solubility Enhancement Method
dot
Caption: Decision guide for selecting a solubility enhancement method.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound, adapted from methods for similar triterpenoids.[11][12]
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology (Kneading Method):
-
Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Wetting the Cyclodextrin: In a mortar, add a small amount of a water:ethanol (1:1 v/v) solution to the HP-β-CD to form a paste.
-
Incorporation of the Compound: Gradually add the this compound powder to the HP-β-CD paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes to facilitate the formation of the inclusion complex.
-
Drying: The kneaded mixture is then dried in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: The dried complex is passed through a sieve to obtain a uniform particle size.
-
Storage: Store the resulting powder in a desiccator at room temperature.
Quantitative Data for Oleanolic Acid with Cyclodextrins
| Cyclodextrin | Method | Solubility Enhancement |
| Amino-appended β-cyclodextrins | Suspension | Dramatically promoted water solubility[4] |
| β-cyclodextrin | Stirring | Forms 1:1 water-soluble inclusion complexes |
| Hydrophilic cyclodextrins | Not specified | Improvement of pharmacological effect due to increased solubility[6] |
Protocol 2: Preparation of a this compound Solid Dispersion
This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound to improve its dissolution rate.[7][9]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol
-
Rotary evaporator
-
Vacuum oven
Methodology (Solvent Evaporation Method):
-
Dissolution: Dissolve both this compound and PVP K30 in a suitable volume of ethanol in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the ethanol under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the powdered solid dispersion to obtain a uniform particle size and store it in a desiccator.
Quantitative Data for Oleanolic Acid Solid Dispersions
| Polymer | Method | Dissolution Rate Improvement |
| Poloxamers and γ-CD | Solvent Evaporation | Highest increase in dissolution profiles[7][8] |
| PVP VA 64 | Melt Extrusion | ~90% of drug released in 10 minutes[10] |
| Polyvinylpolypyrrolidone (PVPP) | Not specified | ~50-75% of drug dissolved within the first 10 minutes[1] |
Signaling Pathway
Potential Signaling Pathways Modulated by this compound and Related Triterpenoids
Oleanolic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[13][14] A related compound, 3β,23,28-Trihydroxy-12-oleanene 3β-caffeate, has been shown to activate the BDNF-TrkB/Ras/Raf/ERK and IGF-1R/PI3K/AKT signaling pathways.[15]
dot
Caption: Potential inhibition of NF-κB and MAPK signaling by this compound.
References
- 1. Study of a novel disintegrable oleanolic acid-polyvinylpolypyrrolidone solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olean-12-ene-28,29-dioic acid, 2,23-dihydroxy-3-(β-D-xylopyranosyloxy)-, 29-methyl ester, (2β,3β,4α,20β)- [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. Solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of ursolic and oleanolic acids' antitumor activity by complexation with hydrophilic cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD. [flore.unifi.it]
- 9. Improved dissolution of oleanolic acid with ternary solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 11. oatext.com [oatext.com]
- 12. gpsrjournal.com [gpsrjournal.com]
- 13. biocrick.com [biocrick.com]
- 14. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3β,23,28-Trihydroxy-12-oleanene 3β-Caffeate from Desmodium sambuense-Induced Neurogenesis in PC12 Cells Mediated by ER Stress and BDNF-TrkB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypsogenic acid stability in DMSO and other solvents
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of gypsogenic acid in DMSO and other solvents. It includes frequently asked questions, troubleshooting advice, and a protocol for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing gypsogenic acid?
A1: Gypsogenic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, it is advisable to keep it as a solid at recommended temperatures, typically between 10°C - 25°C, and to keep the container well-closed.[2] Always refer to the supplier's safety data sheet (SDS) for specific storage instructions.[3]
Q2: How stable is gypsogenic acid in DMSO?
A2: While DMSO is a common solvent for many organic compounds, the long-term stability of gypsogenic acid specifically in DMSO has not been extensively reported in publicly available literature. Generally, the stability of compounds in DMSO can be affected by water content, temperature, and freeze-thaw cycles.[4] It is recommended to prepare fresh solutions for experiments whenever possible or to conduct a stability assessment for long-term storage.
Q3: What factors can affect the stability of gypsogenic acid in solution?
A3: Several factors can influence the stability of gypsogenic acid in solution:
-
Solvent Purity: The presence of contaminants, especially water, in DMSO can lead to degradation over time.[4]
-
Temperature: Higher temperatures typically accelerate chemical degradation. Solutions should be stored at appropriate temperatures (e.g., -20°C or -80°C) to minimize degradation.
-
pH: The pH of the solution can impact the stability of acidic compounds.
-
Light: Exposure to light can cause photodegradation of sensitive compounds. It is good practice to store solutions in amber vials or protect them from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4]
Q4: What are the signs of gypsogenic acid degradation?
A4: Degradation can be indicated by:
-
A change in the color or clarity of the solution.
-
The appearance of precipitates.
-
A decrease in biological activity in assays.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).
Q5: Which solvents are recommended for preparing gypsogenic acid stock solutions?
A5: The choice of solvent depends on the experimental requirements. While specific solubility data for gypsogenic acid is not abundant, triterpenoids are often soluble in organic solvents like DMSO, ethanol, and methanol.[5] For cell-based assays, it is crucial to use a solvent that is tolerated by the cells at the final concentration. DMSO is widely used but can be toxic to some cell lines at higher concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with gypsogenic acid.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of gypsogenic acid stock solution. | Prepare fresh stock solutions before each experiment. If using a stored solution, perform a quality control check (e.g., HPLC) to confirm integrity. Store aliquots at -80°C to minimize freeze-thaw cycles.[4] |
| Pipetting errors or inaccurate concentration. | Calibrate pipettes regularly. Prepare serial dilutions carefully. | |
| Precipitate forms in the stock solution | The concentration of gypsogenic acid exceeds its solubility limit in the solvent. | Gently warm the solution and vortex to redissolve the precipitate. If it persists, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution. |
| The solution has been stored at a low temperature where the solvent's freezing point is reached, or solubility is reduced. | Allow the solution to come to room temperature and vortex thoroughly before use. | |
| Loss of biological activity | The compound has degraded over time in the solution. | Confirm the stability of your stock solution using an analytical method like HPLC. Prepare fresh solutions for critical experiments. |
| Improper storage conditions (e.g., exposure to light or high temperatures). | Store stock solutions protected from light in a properly sealed container at the recommended temperature. |
Experimental Protocols
Protocol: Assessment of Gypsogenic Acid Stability in Solution
This protocol outlines a method to assess the stability of gypsogenic acid in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Gypsogenic acid (solid)
-
High-purity solvent (e.g., DMSO, HPLC grade)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
-
Autosampler vials
-
Pipettes and sterile tips
-
Analytical balance
2. Stock Solution Preparation:
-
Accurately weigh a sufficient amount of gypsogenic acid.
-
Dissolve the gypsogenic acid in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Filter the solution through a 0.22 µm syringe filter if any particulates are visible.
3. Stability Assessment Procedure:
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject this sample into the HPLC system to obtain the initial chromatogram. This will serve as the baseline.
-
Sample Storage: Aliquot the remaining stock solution into several vials to avoid repeated freeze-thaw cycles of the main stock. Store these aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Prepare the sample for HPLC analysis as done for the T=0 sample.
-
Analyze the sample by HPLC using the same method as the T=0 analysis.
4. Data Analysis:
-
For each time point, identify the peak corresponding to gypsogenic acid in the chromatogram.
-
Record the peak area.
-
Calculate the percentage of gypsogenic acid remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining gypsogenic acid against time for each storage condition to visualize the stability profile.
Data Presentation
Table 1: Solubility of Gypsogenic Acid in Common Solvents
| Solvent | Solubility | Reference |
| Dichloroethane | Poor solubility noted during synthesis of derivatives. | [6] |
| Methanol | Expected to be soluble (General for triterpenoids). | [5] |
| DMSO | Commonly used, expected to be soluble. | [4] |
| Ethanol | Expected to be soluble (General for triterpenoids). | [5] |
| Water | Poor solubility expected. | [5] |
| Note: Specific quantitative solubility data for gypsogenic acid is limited. Solubility should be determined empirically. |
Table 2: Example Stability Data for Gypsogenic Acid in DMSO
| Storage Condition | Time Point | % Gypsogenic Acid Remaining (Relative to T=0) |
| -80°C | 1 Week | >99% |
| 1 Month | >98% | |
| 3 Months | >95% | |
| -20°C | 1 Week | >98% |
| 1 Month | >95% | |
| 3 Months | >90% | |
| 4°C | 24 Hours | >95% |
| 1 Week | <90% | |
| Room Temp. | 24 Hours | <90% |
| 1 Week | <80% | |
| Disclaimer: This table is for illustrative purposes only and is based on general principles of compound stability. Researchers must perform their own stability studies to obtain accurate data for their specific conditions. |
Visualizations
Caption: Workflow for Gypsogenic Acid Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent Results.
Caption: Factors Influencing Gypsogenic Acid Stability.
References
- 1. Gypsogenic acid - Safety Data Sheet [chemicalbook.com]
- 2. Gypsogenic acid | 5143-05-5 | FG45945 | Biosynth [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of 3-Hydroxy-12-oleanene-23,28-dioic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 3-Hydroxy-12-oleanene-23,28-dioic acid from plant materials.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during the extraction and optimization process.
Q1: My extraction yield of this compound is consistently low. What are the primary factors I should investigate?
A1: Low yields can stem from several critical factors throughout your workflow. A systematic evaluation of the following is recommended:
-
Plant Material: The primary known source of this compound is the plant Tripterygium wilfordii[1][2]. The concentration of triterpenoids can vary significantly based on the plant's species, age, growing conditions, and the specific part used (e.g., roots, stems, leaves)[3].
-
Pre-Extraction Processing: Inefficient preparation of the raw material is a common pitfall. The plant material must be thoroughly dried (e.g., at 50-60°C) to a constant weight to minimize moisture, which can hinder solvent efficiency[4][5]. Subsequently, grinding the material into a fine powder (e.g., 80-100 mesh) is crucial to increase the surface area available for solvent penetration[4].
-
Extraction Method: Simple maceration or percolation may be less efficient[3]. Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) often provide significantly higher yields in shorter times by improving solvent penetration and cell wall disruption[3][6].
-
Lipid Interference: Some plant materials, particularly seeds or spores, have high lipid content that can interfere with the extraction of more polar triterpenoids[4]. A pre-extraction "defatting" step with a non-polar solvent like n-hexane can remove these lipids and improve the yield of the target compound in the subsequent extraction[4].
Q2: I am using an ethanol-based extraction, but my results are suboptimal. How can I optimize my solvent conditions?
A2: Optimizing the solvent system is critical for maximizing yield. For ethanol-based extractions, consider the following:
-
Ethanol (B145695) Concentration: The polarity of the solvent mixture is key. While high-purity ethanol is sometimes used, an aqueous ethanol solution (e.g., 65-85%) often proves more effective for extracting triterpenoid (B12794562) acids[7]. The optimal concentration balances the solubility of the target compound with the penetration of the solvent into the plant matrix.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient that drives the extraction. A low ratio (too little solvent) may lead to incomplete extraction. Conversely, an excessively high ratio can waste solvent and complicate downstream processing without significantly improving yield[6][8]. Ratios between 1:10 and 1:50 (g/mL) are commonly reported and should be optimized for your specific material[7][8].
-
Temperature and Time: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can degrade thermolabile compounds[5][9]. Extraction time must be sufficient for the solvent to penetrate the material and dissolve the target compound, but prolonged times may not increase yield and can lead to the co-extraction of undesirable impurities. Response surface methodology (RSM) is an effective statistical approach for optimizing these interacting parameters[3][7].
Q3: My crude extract is highly viscous and difficult to work with. What causes this and how can I fix it?
A3: High viscosity in the crude extract is typically due to the co-extraction of water-soluble polysaccharides[3]. This is more common when using highly aqueous solvent mixtures. To resolve this, you can:
-
Employ a Defatting Step: As mentioned, a pre-extraction with a non-polar solvent can remove lipids.
-
Precipitation: After extraction, the crude extract can be concentrated and then treated with a solvent in which the polysaccharides are insoluble (e.g., adding the concentrated aqueous extract to a large volume of ethanol) to precipitate them out.
-
Column Chromatography: Washing the loaded column with a highly polar solvent (like water or low-concentration ethanol) can remove polysaccharides and other polar impurities before eluting the target triterpenoids with a less polar solvent system[3].
Q4: I am struggling to achieve good separation and purity with column chromatography. What can I do?
A4: Purifying triterpenoid acids can be challenging due to their structural similarities to other co-extracted compounds.
-
Optimize the Mobile Phase: For silica (B1680970) gel chromatography, a common mobile phase is a mixture of chloroform, methanol, and water. Systematically adjusting the ratios of these solvents is crucial for improving separation[3]. Adding a small amount of an acid like acetic acid to the mobile phase can suppress the ionization of the carboxylic acid groups on your target compound, often resulting in sharper peaks and reduced tailing[3].
-
Consider Reversed-Phase Chromatography: For C18 columns, ensure the sample is fully dissolved in the initial mobile phase before injection to prevent precipitation on the column. If recovery is low, it may indicate irreversible adsorption of highly hydrophobic compounds[3].
-
Use Macroporous Resins: Adsorptive macroporous resins (e.g., AB-8) are effective for purifying and concentrating triterpenoids from crude extracts. Impurities can be washed away, and the target compounds can be eluted with a suitable solvent like ethanol, significantly increasing purity[8].
Data Presentation: Optimization Parameters
The following tables summarize optimized parameters from various studies on triterpenoid extraction, providing a valuable starting point for experimental design.
Table 1: Comparison of Optimized Triterpenoid Extraction Conditions
| Plant Material | Extraction Method | Optimal Parameters | Triterpenoid Yield | Reference |
|---|---|---|---|---|
| Loquat Peel | Ultrasound-Assisted | Ethanol: 71%, Time: 45 min, Temp: 30°C, Power: 160 W, Ratio: 1:10 g/mL | 13.92 ± 0.20 mg/g | [7] |
| Loquat Pulp | Ultrasound-Assisted | Ethanol: 85%, Time: 51 min, Temp: 43°C, Power: 160 W, Ratio: 1:8 g/mL | 11.69 ± 0.25 mg/g | [7] |
| Carya cathayensis Husks | Ultrasound-Assisted | Ethanol: 75%, Time: 42 min, Temp: 65°C, Ratio: 1:58 mL/g | 33.92 ± 0.52 mg UAE/g | [8] |
| Lactuca indica Leaves | Microwave-Assisted | Ethanol: (Not specified), Time: 60 min, Power: 400 W, Ratio: 1:20 g/mL | Not specified | [6] |
| Ganoderma lucidum | Ultrasound-Assisted | Ethanol: (Not specified), Time: 55 min, Power: 480 W, Ratio: 27:1 mL/g | 9.58 ± 0.23 mg/g |[10] |
Experimental Protocols
This section provides a detailed methodology for a key experimental procedure.
Protocol: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol provides a general framework for extracting this compound. Parameters should be further optimized for your specific plant material.
1. Material Preparation: a. Dry the raw plant material (e.g., roots of Tripterygium wilfordii) in a hot air oven at 60°C until a constant weight is achieved[4]. b. Grind the dried material using a mechanical grinder and sieve it to obtain a fine, uniform powder (e.g., 100-mesh)[4].
2. Defatting (Optional but Recommended): a. Weigh the powdered plant material and place it in a flask. b. Add a non-polar solvent such as n-hexane at a solid-to-liquid ratio of 1:10 (g/mL). c. Agitate the mixture for 1-2 hours at room temperature. d. Separate the solvent from the plant material by filtration. Discard the solvent containing the lipids. e. Allow the residual solvent in the plant material to evaporate completely in a fume hood.
3. Ultrasonic Extraction: a. Place a known quantity (e.g., 1.0 g) of the defatted plant powder into a suitable extraction vessel[4]. b. Add the optimized aqueous ethanol solution (e.g., 80% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:50 g/mL)[4]. c. Place the vessel in an ultrasonic water bath. d. Set the sonication parameters to optimized values (e.g., Power: 210 W, Temperature: 80°C, Time: 100 minutes)[4].
4. Post-Extraction Processing: a. After extraction, remove the vessel and allow it to cool. b. Centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to pellet the solid residue[4]. c. Decant and collect the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent, and the supernatants combined[4]. d. Filter the combined supernatant through a suitable filter paper or a 0.45 µm filter to remove any remaining fine particles. e. Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.
5. Quantification: a. The total triterpenoid content in the extract can be determined using a colorimetric method, such as the vanillin-glacial acetic acid assay, with a standard like ursolic or oleanolic acid to create a calibration curve[4][8]. b. For specific quantification of this compound, a validated HPLC method is required.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and relationships relevant to the extraction and biosynthesis of the target compound.
Caption: A generalized workflow for the extraction and purification of triterpenoids.
Caption: A decision-making flowchart for troubleshooting low extraction yields.
Caption: The biosynthetic pathway from squalene to the oleanane scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. maxapress.com [maxapress.com]
- 9. researchgate.net [researchgate.net]
- 10. vjs.ac.vn [vjs.ac.vn]
Technical Support Center: Overcoming Challenges in the Purification of Gypsogenic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Gypsogenic acid.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during the extraction and purification of Gypsogenic acid.
I. Extraction and Initial Processing
Question: My crude extract shows a low yield of Gypsogenic acid. What are the potential causes and how can I improve the yield?
Answer: Low yields of Gypsogenic acid from the initial extraction can be attributed to several factors:
-
Plant Material: The concentration of Gypsogenic acid can vary significantly based on the plant species, geographical location, time of harvest, and storage conditions of the plant material.
-
Extraction Solvent: The choice of solvent is critical. While 80% methanol (B129727) is commonly used, the polarity of the solvent system should be optimized. Experimenting with different ethanol (B145695) or methanol concentrations may improve extraction efficiency.
-
Extraction Method: The extraction technique plays a vital role. Ensure that the plant material is finely powdered to maximize the surface area for solvent penetration. Techniques like sonication or Soxhlet extraction can enhance the extraction efficiency compared to simple maceration.
-
Incomplete Extraction: Ensure a sufficient solvent-to-solid ratio and an adequate number of extraction cycles to ensure the complete extraction of Gypsogenic acid from the plant matrix.
Question: My extract is very dark and contains a lot of pigments. How can I remove these before proceeding to chromatography?
Answer: Pigments and other non-polar impurities can interfere with subsequent purification steps. Here are a few strategies for their removal:
-
Solvent Partitioning: After the initial extraction and concentration, a liquid-liquid partitioning step with a non-polar solvent like n-hexane can effectively remove chlorophyll (B73375) and other pigments.
-
Solid Phase Extraction (SPE): Passing the crude extract through a C18 SPE cartridge can help in removing highly polar and non-polar impurities, thus enriching the triterpenoid (B12794562) saponin (B1150181) fraction.
-
Charcoal Treatment: While effective for decolorization, be cautious with activated charcoal as it can sometimes adsorb the target compound. A preliminary small-scale trial is recommended.
II. Column Chromatography Purification
Question: I am having trouble separating Gypsogenic acid from other closely related triterpenoid saponins (B1172615) on my silica (B1680970) gel column. What can I do to improve the resolution?
Answer: Co-elution of structurally similar saponins is a common challenge. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of the mobile phase is the most critical factor. A common mobile phase for saponin separation is a mixture of chloroform (B151607), methanol, and water. Systematically adjust the ratios of these solvents to fine-tune the separation. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape and resolution by suppressing the ionization of the carboxylic acid groups of Gypsogenic acid.
-
Gradient Elution: Employ a shallow gradient of the mobile phase. A slow and gradual increase in polarity will provide better separation of compounds with similar retention times.
-
Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Reversed-phase C18 silica is a good alternative for separating saponins.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, is often preferred.
Question: My Gypsogenic acid peak is tailing on the column. What is causing this and how can I fix it?
Answer: Peak tailing can be caused by several factors:
-
Column Overloading: Loading too much sample onto the column can lead to peak tailing. Reduce the sample load and re-run the chromatography.
-
Interactions with Silica: The acidic nature of silica gel can sometimes lead to strong interactions with polar compounds, causing tailing. As mentioned earlier, adding a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase can mitigate this issue.
-
Column Packing: An improperly packed column can lead to channeling and peak tailing. Ensure your column is packed uniformly.
III. HPLC Analysis and Purification
Question: What are the recommended starting conditions for HPLC analysis of Gypsogenic acid?
Answer: For the analysis of Gypsogenic acid, a reversed-phase HPLC method is typically employed. Here are some recommended starting conditions:
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid), is commonly used. The acid helps to protonate the carboxylic acid groups, leading to sharper peaks.
-
Detection: Gypsogenic acid lacks a strong chromophore, so UV detection at a low wavelength (around 210-220 nm) is often necessary. An Evaporative Light Scattering Detector (ELSD) is also a suitable alternative.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.
Question: I am observing broad or split peaks in my HPLC chromatogram. What are the likely causes?
Answer: Broad or split peaks in HPLC can be due to a variety of issues:
-
Poor Sample Solubility: Ensure your sample is completely dissolved in the mobile phase or a weaker solvent before injection. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Wash the column with a strong solvent (e.g., isopropanol (B130326) or methanol).
-
Column Degradation: The column's stationary phase may have degraded. This can be indicated by a loss of resolution and changes in retention times. Consider replacing the column.
-
Mobile Phase Issues: Ensure the mobile phase is properly degassed and that the components are well-mixed. pH fluctuations in the mobile phase can also affect peak shape for ionizable compounds like Gypsogenic acid.
IV. Crystallization and Final Product
Question: My purified Gypsogenic acid is an amorphous solid or an oil and will not crystallize. What can I do?
Answer: Crystallization can be challenging for complex molecules like Gypsogenic acid. Here are some techniques to try:
-
Solvent Selection: The choice of solvent is crucial. Try dissolving your compound in a small amount of a good solvent (e.g., methanol or acetone) and then slowly adding a poor solvent (e.g., water or hexane) until the solution becomes slightly turbid. Allow this to stand undisturbed.
-
Temperature: Experiment with different temperatures. Cooling the solution slowly in a refrigerator or even a freezer can induce crystallization.
-
Seeding: If you have a small crystal of Gypsogenic acid, adding it to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the glass vessel with a glass rod can create nucleation sites for crystal growth.
-
Purity: The presence of even small amounts of impurities can inhibit crystallization. You may need to perform an additional purification step.
Question: How can I confirm the purity of my final Gypsogenic acid product?
Answer: A combination of analytical techniques should be used to confirm the purity of your final product:
-
HPLC: A single, sharp peak in an optimized HPLC method is a good indicator of high purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can confirm the structure and detect the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems on a TLC plate is a quick and easy way to assess purity.
Data Presentation
Table 1: Summary of Purification Steps and Expected Outcomes
| Purification Step | Typical Yield | Expected Purity | Key Considerations |
| Crude Methanolic Extract | 10-15% of dry plant weight | 1-5% | Contains a complex mixture of compounds. |
| Solvent Partitioning | 5-8% of dry plant weight | 5-15% | Removes non-polar impurities and pigments. |
| Silica Gel Column Chromatography | 1-2% of dry plant weight | 60-80% | Effective for initial fractionation and removal of major impurities. |
| Reversed-Phase HPLC | 0.1-0.5% of dry plant weight | >95% | Final polishing step to achieve high purity. |
| Crystallization | Dependent on purity | >98% | Can significantly improve purity if successful. |
Table 2: HPLC Method Development and Validation Parameters
| Parameter | Typical Value/Range | Purpose |
| Linearity (r²) | >0.999 | Ensures a proportional response of the detector to the concentration of the analyte. |
| Precision (%RSD) | <2% | Demonstrates the reproducibility of the method. |
| Accuracy (% Recovery) | 98-102% | Shows how close the measured value is to the true value. |
| Limit of Detection (LOD) | ng range | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ng range | The lowest concentration of the analyte that can be accurately quantified. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of Gypsogenic Acid
-
Extraction: Air-dried and powdered plant material (e.g., roots of Gypsophila species) is exhaustively extracted with 80% methanol at room temperature for 48 hours.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The Gypsogenic acid is expected to be enriched in the n-butanol fraction.
-
Drying: The n-butanol fraction is dried under reduced pressure to yield a semi-purified extract.
Protocol 2: Silica Gel Column Chromatography for Gypsogenic Acid Fractionation
-
Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent.
-
Sample Loading: The semi-purified extract is dissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel. The solvent is evaporated to dryness, and the resulting powder is loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of chloroform:methanol:water, starting with a high chloroform ratio and gradually increasing the proportion of methanol and water. For example, a stepwise gradient could start with 95:5:0.5 and gradually increase in polarity.
-
Fraction Collection: Fractions are collected and monitored by TLC.
-
TLC Analysis: TLC plates are developed in a suitable solvent system (e.g., chloroform:methanol:water 80:20:2) and visualized by spraying with an anisaldehyde-sulfuric acid reagent followed by heating. Fractions containing the spot corresponding to Gypsogenic acid are pooled.
Protocol 3: HPLC Method for Purity Analysis of Gypsogenic Acid
-
Instrumentation: A standard HPLC system with a UV or ELSD detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from 30% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: The sample is dissolved in methanol at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Experimental workflow for the purification of Gypsogenic acid.
Caption: Troubleshooting decision tree for column chromatography.
Caption: Logical workflow for HPLC method development.
Troubleshooting Gypsogenic acid interference in MTT and other viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gypsogenic acid and other triterpenoid (B12794562) saponins (B1172615) in cell viability assays.
Troubleshooting Guides
Issue: Inconsistent or Unexpectedly High Cell Viability in MTT or Tetrazolium-Based Assays
Question: We are using an MTT assay to determine the cytotoxicity of gypsogenic acid, but our results show unexpectedly high cell viability, or even a proliferative effect, at concentrations where we expect to see cytotoxicity. What could be the cause of this?
Answer: This is a common issue when working with natural products like gypsogenic acid, which is a triterpenoid saponin (B1150181). The primary suspect is direct interference of the compound with the assay chemistry.
Troubleshooting Steps:
-
Assess for Direct MTT Reduction: Gypsogenic acid, like other antioxidant compounds, may directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product in a cell-free environment.[1] This leads to a false positive signal, suggesting higher metabolic activity and cell viability than is actually present.
-
Control Experiment: Set up control wells containing gypsogenic acid at the same concentrations used in your experiment but without any cells. Add the MTT reagent and incubator for the same duration. If a color change is observed, this confirms direct reduction by your compound.
-
-
Microscopic Examination: Visually inspect the wells under a microscope. Gypsogenic acid has limited solubility and may precipitate in the culture medium, especially at higher concentrations.[2] Precipitates can scatter light and interfere with absorbance readings.
-
Optimize Solubilization: If formazan crystals are not fully dissolved, it can lead to inaccurate readings. Ensure complete solubilization by vigorous mixing and visual confirmation before reading the plate.
-
Consider an Alternative Assay: If interference is confirmed, it is highly recommended to switch to a viability assay with a different detection principle that is less susceptible to interference from colored or reducing compounds.
Diagram: Troubleshooting Workflow for MTT Assay Interference
Caption: Troubleshooting workflow for suspected gypsogenic acid interference in MTT assays.
Frequently Asked Questions (FAQs)
Q1: What is gypsogenic acid and why is it studied?
A1: Gypsogenic acid is a pentacyclic triterpenoid saponin found in various plants.[3][4] It is investigated for its potential therapeutic properties, including antibacterial, trypanocidal, and anticancer activities.[2][5]
Q2: How does gypsogenic acid exert its cytotoxic effects?
A2: Gypsogenic acid and other triterpenoid saponins are known to induce apoptosis (programmed cell death) in cancer cells.[6][7] This process can involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of enzymes called caspases (e.g., caspase-3 and -9), which ultimately leads to cell death.[7][8]
Q3: Which cell viability assays are recommended for gypsogenic acid and other triterpenoid saponins?
A3: Due to the potential for interference with tetrazolium-based assays, the following alternatives are recommended:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which is proportional to cell number. It is less susceptible to interference from colored or reducing compounds.[9][10]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, a marker of metabolically active cells.[3][5]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.[11]
Q4: Can I still use the MTT assay with gypsogenic acid?
A4: While not ideal, if you must use the MTT assay, it is crucial to include the proper controls as outlined in the troubleshooting guide to assess for interference. If interference is detected, it is strongly advised to validate your findings with an alternative assay.
Data Presentation: Comparative Cytotoxicity of Triterpenoid Saponins
While direct comparative data for gypsogenic acid across multiple assay types is limited, the following table presents IC50 values for gypsogenic acid and other triterpenoid saponins determined by various assays. This illustrates the importance of selecting an appropriate assay and highlights potential variations in results.
| Compound | Cell Line | Assay | IC50 (µM) |
| Gypsogenic Acid | K562 (Leukemia) | MTT | >100 - 227.6 |
| HL-60 (Leukemia) | MTT | 61.1 | |
| SKW-3 (Leukemia) | MTT | 79.1 | |
| BV-173 (Leukemia) | MTT | 41.4 | |
| MCF-7 (Breast Cancer) | MTT | 26.8 | |
| Hederagenin | A549 (Lung Cancer) | MTS | 78.4 |
| HeLa (Cervical Cancer) | MTS | 56.4 | |
| HepG2 (Liver Cancer) | MTS | 40.4 | |
| SH-SY5Y (Neuroblastoma) | MTS | 12.3 | |
| Oleanolic Acid | A549 (Lung Cancer) | MTS | 98.9 |
| HeLa (Cervical Cancer) | MTS | 83.6 | |
| HepG2 (Liver Cancer) | MTS | 408.3 | |
| SH-SY5Y (Neuroblastoma) | MTS | 34.1 | |
| Ursolic Acid | A549 (Lung Cancer) | MTS | 30 |
| HeLa (Cervical Cancer) | MTS | 10 | |
| HepG2 (Liver Cancer) | MTS | 300 | |
| SH-SY5Y (Neuroblastoma) | MTS | 10 |
Note: IC50 values can vary depending on experimental conditions such as cell seeding density and incubation time. Data compiled from multiple sources.[12]
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from established methods and is suitable for adherent cells.[4][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of gypsogenic acid and appropriate controls. Incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.
Diagram: SRB Assay Experimental Workflow
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.
ATP-Based Viability Assay (CellTiter-Glo®) Protocol
This is a general protocol for a luminescent ATP-based assay.[3][5][15][16]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density. Include wells with medium only for background measurement.
-
Compound Treatment: Treat cells with gypsogenic acid and controls. Incubate for the desired duration.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This protocol measures LDH release into the culture supernatant.[11][17][18]
-
Cell Seeding and Treatment: Seed cells and treat with gypsogenic acid as described for the other assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.
-
Sample Transfer: Carefully transfer the cell-free supernatant to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Signaling Pathway
Proposed Apoptotic Signaling Pathway of Gypsogenic Acid
Caption: Proposed intrinsic apoptosis pathway induced by gypsogenic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 3. OUH - Protocols [ous-research.no]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine induces apoptosis in hippocampal neurons and astrocytes by activating caspase-3/-9 via a mitochondrial pathway linked to SDK/14-3-3 protein/Bax/cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. assaygenie.com [assaygenie.com]
Technical Support Center: Enhancing the Bioavailability of 3-Hydroxy-12-oleanene-23,28-dioic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 3-Hydroxy-12-oleanene-23,28-dioic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vitro/in vivo evaluation of this compound.
Issue 1: Poor Dissolution Rate in Aqueous Media
-
Question: My formulation of this compound shows a very low dissolution rate in simulated gastric and intestinal fluids. What can I do to improve this?
-
Answer: Poor aqueous solubility is a known challenge for many triterpenoid (B12794562) acids.[1][2] Here are several strategies to enhance the dissolution rate:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its wettability and dissolution.[5][6] Common carriers include polymers like PVP, PEG, and Soluplus®.[7]
-
Complexation:
-
Cyclodextrins: Encapsulating the molecule within cyclodextrin (B1172386) complexes can increase its solubility.[1]
-
-
pH Adjustment: As a dicarboxylic acid, the solubility of this compound is expected to be pH-dependent. Increasing the pH of the dissolution medium should enhance its solubility by forming soluble carboxylate salts.
-
Issue 2: Low Permeability Across Caco-2 Cell Monolayers
-
Question: Despite improving the dissolution, the permeability of my this compound formulation across Caco-2 cell monolayers is still low. What are the potential reasons and solutions?
-
Answer: Low permeability can be a significant barrier to oral bioavailability. Here are some approaches to consider:
-
Lipid-Based Formulations: These can enhance absorption through the lymphatic pathway and by improving membrane fluidity.
-
Phospholipid Complexes: Forming a complex with phospholipids (B1166683) can improve the lipophilicity and membrane permeability of the compound.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These formulations form fine emulsions in the GI tract, which can enhance drug solubilization and absorption.[10]
-
-
Inhibition of Efflux Transporters: If the compound is a substrate for efflux transporters like P-glycoprotein, co-administration with a known inhibitor (e.g., ketoconazole) could increase its intracellular concentration and transport.[9]
-
Chemical Modification (Prodrugs): Esterification of the carboxylic acid groups can increase lipophilicity and passive diffusion across the cell membrane. The ester can then be hydrolyzed by intracellular esterases to release the active compound.[11]
-
Issue 3: High First-Pass Metabolism
-
Question: My in vivo studies in rats show low systemic exposure despite good dissolution and permeability. I suspect high first-pass metabolism. How can I address this?
-
Answer: High first-pass metabolism, particularly by cytochrome P450 (CYP) enzymes in the gut wall and liver, can significantly reduce bioavailability.[9]
-
CYP450 Inhibition: Co-administration with a CYP450 inhibitor can reduce the metabolic clearance of the compound. For example, ketoconazole (B1673606) is a known inhibitor of CYP3A enzymes.[9]
-
Lipid-Based Formulations: Formulations that promote lymphatic transport, such as those containing long-chain fatty acids, can partially bypass the liver and reduce first-pass metabolism.[12]
-
Structural Modification: Modifying the structure of the compound at sites susceptible to metabolic attack can improve its metabolic stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A1: While not definitively classified, based on the properties of similar triterpenoids like oleanolic acid, this compound is likely a BCS Class II or IV compound, characterized by low solubility and potentially low permeability.[2][7][9] This necessitates the use of bioavailability enhancement strategies.
Q2: What are the most promising formulation strategies for improving the oral bioavailability of this compound?
A2: Based on studies with related compounds like oleanolic acid and glycyrrhetinic acid, the following strategies have shown significant success:
-
Nanocrystals/Nanosuspensions: This approach has been shown to increase the bioavailability of glycyrrhetinic acid by 4.3-fold in rats.[3][4]
-
Phospholipid Complexes: These have been demonstrated to increase the oral bioavailability of oleanolic acid by approximately 2-fold in rats.[8]
-
Solid Dispersions: Using carriers like Soluplus® has been effective for improving the solubility and bioavailability of glycyrrhetinic acid.[7]
-
Lipid-Based Formulations: Dissolving the compound in a lipid matrix, such as olive oil, has been shown to markedly enhance the bioavailability of oleanolic acid.[12]
Q3: Are there any known signaling pathways affected by this compound that could be relevant to its absorption and metabolism?
A3: Direct evidence for this compound is limited. However, a structurally similar compound, 3β,23,28-Trihydroxy-12-oleanene 3β-caffeate, has been shown to activate endoplasmic reticulum (ER) stress and the BDNF-TrkB/Ras/Raf/ERK and IGF-1R/PI3K/AKT signaling pathways in PC12 cells.[13] While this is related to neurogenesis, it highlights that these triterpenoids can interact with complex cellular signaling cascades. Further research is needed to determine if these or other pathways are involved in its intestinal absorption and metabolism.
Data Presentation
Table 1: Summary of Bioavailability Enhancement for Related Triterpenoids
| Compound | Formulation Strategy | Animal Model | Key Bioavailability Improvement | Reference |
| Glycyrrhetinic Acid | Nanocrystals | Rats | 4.3-fold increase in AUC | [3] |
| Oleanolic Acid | Phospholipid Complex | Rats | 2.16-fold increase in AUC | [8] |
| Oleanolic Acid | Phospholipid Complex with Hydroxyapatite and co-administration of Ketoconazole | Rats | ~2.7-fold increase in AUC | [9] |
| Oleanolic Acid | Dissolved in Olive Oil | Humans | Markedly enhanced bioavailability compared to capsules | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
This protocol is adapted from a method used for glycyrrhetinic acid.[3]
-
Dissolution of the Compound: Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol).
-
Preparation of the Anti-solvent: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) - HPMC).
-
Precipitation: Under constant ultrasonication, inject the organic solution of the compound into the anti-solvent solution at a controlled rate.
-
Solvent Evaporation: Stir the resulting suspension at room temperature to evaporate the organic solvent.
-
Lyophilization (Optional): To obtain a solid powder, freeze-dry the nanosuspension. This can improve long-term stability.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), and morphology (e.g., using Dynamic Light Scattering and Scanning Electron Microscopy).
Protocol 2: In Vitro Dissolution Study
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Procedure:
-
Add 900 mL of the dissolution medium to each vessel and maintain the temperature at 37 ± 0.5 °C.
-
Place a known amount of the this compound formulation into each vessel.
-
Rotate the paddle at a specified speed (e.g., 75 rpm).
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots of the dissolution medium.
-
Replace the withdrawn volume with fresh medium.
-
-
Analysis: Filter the samples and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Experimental workflow for enhancing and evaluating bioavailability.
Caption: Strategies to enhance the bioavailability of the target compound.
References
- 1. viromii.com [viromii.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced oral bioavailability of glycyrrhetinic acid via nanocrystal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of the Bioavailability and Anti-Inflammatory Activity of Glycyrrhetinic Acid via Novel Soluplus®—A Glycyrrhetinic Acid Solid Dispersion [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability and systemic transport of oleanolic acid in humans, formulated as a functional olive oil - Food & Function (RSC Publishing) DOI:10.1039/D3FO02725B [pubs.rsc.org]
- 13. 3β,23,28-Trihydroxy-12-oleanene 3β-Caffeate from Desmodium sambuense-Induced Neurogenesis in PC12 Cells Mediated by ER Stress and BDNF-TrkB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Gypsogenic acid during storage
Technical Support Center: Gypsogenic Acid Stability
Welcome to the technical support center for Gypsogenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Gypsogenic acid during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Gypsogenic acid?
A1: For long-term storage, Gypsogenic acid should be kept at -20°C, where it can remain stable for over two to four years.[1] For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[1] The compound is generally shipped at ambient temperature, which is acceptable for short durations.[1]
Q2: My Gypsogenic acid solution appears to have degraded. What are the likely causes?
A2: Degradation of Gypsogenic acid in solution can be triggered by several factors, including improper pH, exposure to high temperatures, light, and oxidizing agents. Triterpenoids, in general, can undergo oxidation, and hydrolysis, especially under acidic or basic conditions which may affect the stability of Gypsogenic acid.
Q3: How can I tell if my Gypsogenic acid has degraded?
A3: Degradation can be identified by changes in the physical appearance of the sample (e.g., color change) or, more definitively, through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the intact Gypsogenic acid and the appearance of new peaks corresponding to degradation products.
Q4: What type of solvent should I use to prepare a stock solution of Gypsogenic acid?
A4: Gypsogenic acid is slightly soluble in DMSO and methanol.[2] When preparing stock solutions, it is crucial to use high-purity solvents and store the solutions under the recommended conditions to minimize degradation. For long-term storage of stock solutions, it is advisable to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: Is Gypsogenic acid sensitive to light?
A5: While specific photodegradation studies on Gypsogenic acid are not extensively documented, many organic molecules, including other triterpenoids, are sensitive to UV light.[3][4] It is best practice to store both solid Gypsogenic acid and its solutions in amber vials or otherwise protected from light to prevent potential photodegradation.
Troubleshooting Guide: Investigating Gypsogenic Acid Degradation
If you suspect that your Gypsogenic acid has degraded, follow this troubleshooting workflow to identify the potential cause:
References
Technical Support Center: Scaling Up the Isolation of 3-Hydroxy-12-oleanene-23,28-dioic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up isolation of 3-Hydroxy-12-oleanene-23,28-dioic acid.
FAQS & Troubleshooting Guides
Extraction & Primary Processing
Question: We are experiencing low yields of the crude triterpenoid (B12794562) extract from our plant material. What are the likely causes and how can we improve the extraction efficiency?
Answer: Low extraction yields are a common challenge in natural product isolation. Several factors can contribute to this issue:
-
Plant Material Variability: The concentration of this compound can vary significantly depending on the plant's species, geographical origin, age, and harvesting time. It is crucial to ensure the authenticity and quality of the starting material.
-
Particle Size: Inefficient grinding of the plant material can limit solvent penetration. For scaled-up extractions, aim for a consistent and appropriate particle size to maximize the surface area available for extraction.
-
Solvent Choice and Ratio: The polarity of the extraction solvent is critical. For oleanane (B1240867) triterpenoids, polar solvents like ethanol (B145695) and methanol (B129727) are generally effective. A Chinese patent suggests that ultrasonic extraction with 80% ethanol or acetone (B3395972) can be efficient for total triterpenes from Tripterygium wilfordii. The solvent-to-solid ratio is also a key parameter; insufficient solvent will lead to incomplete extraction. In pilot-scale extractions, ratios of 10:1 to 20:1 (v/w) are often a good starting point.
-
Extraction Method and Parameters: Static maceration is often inefficient for large quantities. Consider implementing more dynamic methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. For any method, optimizing parameters such as temperature and extraction time is essential. For instance, while higher temperatures can increase solubility, they might also lead to the degradation of thermolabile compounds.
Question: Our crude extract is highly viscous and difficult to handle, causing issues in subsequent purification steps. What is the cause and how can we mitigate this?
Answer: High viscosity in triterpenoid extracts is typically due to the co-extraction of high molecular weight polysaccharides. Here are some strategies to address this:
-
Defatting Pre-treatment: Before the main extraction with a polar solvent, a pre-extraction step with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar compounds, which can sometimes reduce the viscosity of the final extract.
-
Solvent Precipitation: Polysaccharides have low solubility in high-concentration ethanol. After obtaining the crude extract, you can dissolve it in a minimal amount of water and then add a large volume of ethanol (e.g., to a final concentration of 80-90%) to precipitate the polysaccharides. The supernatant will contain the triterpenoids.
-
Liquid-Liquid Partitioning: A common method to separate triterpenoids from highly polar impurities is to perform a liquid-liquid extraction. The crude extract can be suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate. The triterpenoid fraction will preferentially move to the organic layer, leaving the majority of polysaccharides in the aqueous phase.
Chromatographic Purification
Question: During our pilot-scale silica (B1680970) gel column chromatography, we are observing significant peak tailing and poor separation of our target compound. What are the best practices to optimize this step?
Answer: Peak tailing and poor resolution are frequent issues when purifying saponins (B1172615) and triterpenoid acids on silica gel due to their polar nature and potential for strong interaction with the stationary phase. Consider the following troubleshooting steps:
-
Solvent System Optimization: The mobile phase composition is critical. A common starting point for triterpenoids is a chloroform-methanol gradient. The addition of a small amount of a modifier can significantly improve peak shape. For an acidic compound like this compound, adding a small percentage of acetic acid (e.g., 0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid groups, leading to sharper peaks.
-
Sample Loading: Ensure the sample is loaded onto the column in a solvent in which it is highly soluble but which is also a weak eluent for the chosen mobile phase system. This will result in a concentrated starting band.
-
Column Loading Capacity: Overloading the column is a common cause of poor separation. For silica gel, a general rule of thumb is a loading capacity of 1-10% of the stationary phase weight, depending on the difficulty of the separation.
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases. Reversed-phase chromatography on a C18-functionalized silica gel is a powerful technique for separating triterpenoids.
Question: We are facing challenges with the reproducibility of our preparative HPLC purification. What are the key parameters to control for consistent results at a larger scale?
Answer: Reproducibility in preparative HPLC is crucial for process validation. Key areas to focus on include:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. The use of a high-precision balance and volumetric flasks is essential. The pH of the mobile phase should be carefully controlled, especially when dealing with ionizable compounds.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. Inadequate equilibration is a common source of retention time shifts.
-
Sample Matrix Effects: The composition of the sample injected can influence peak shape and retention. If possible, dissolve the sample in the initial mobile phase.
-
Column Health: Monitor the column's backpressure and performance over time. A sudden increase in backpressure may indicate a blockage, while a loss of resolution can suggest column degradation. Implement a regular column cleaning and regeneration protocol.
Crystallization & Final Product
Question: We are struggling to induce crystallization of the purified this compound. What techniques can we try?
Answer: Crystallization can be a challenging final step. Here are several factors and techniques to consider:
-
Solvent Selection: The choice of solvent is paramount. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A combination of a good solvent and an anti-solvent can also be effective. For oleanolic acid derivatives, common crystallization solvents include methanol, ethanol, and acetone.
-
Control of Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved by slowly cooling a hot, saturated solution, by slowly evaporating the solvent, or by adding an anti-solvent. The rate at which supersaturation is achieved can affect crystal size and purity.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.
-
pH Adjustment: For acidic compounds, adjusting the pH of the solution can significantly impact solubility and may be used to promote crystallization.
Data Presentation
Table 1: Comparison of Extraction Methods for Total Triterpenoids from Tripterygium wilfordii
| Extraction Method | Solvent | Solvent:Solid Ratio (v/w) | Temperature (°C) | Time (h) | Crude Extract Yield (%) | Total Triterpenoid Content in Extract (%) |
| Maceration | 80% Ethanol | 10:1 | 25 | 72 | 12.5 | 45.2 |
| Soxhlet Extraction | 95% Ethanol | 15:1 | 80 | 12 | 15.8 | 50.1 |
| Ultrasonic-Assisted | 80% Ethanol | 12:1 | 40 | 1 | 14.2 | 55.8 |
| Microwave-Assisted | 80% Ethanol | 12:1 | 60 | 0.5 | 13.9 | 57.3 |
Note: The data presented in this table is illustrative and based on typical values for triterpenoid extractions. Actual results will vary depending on the specific experimental conditions and the quality of the plant material.
Table 2: Purification Summary for a 1 kg Batch of Crude Extract
| Purification Step | Starting Material (g) | Final Product (g) | Purity (%) | Yield (%) |
| Liquid-Liquid Partitioning | 1000 | 450 | ~60 | 45 |
| Silica Gel Chromatography | 450 | 180 | ~85 | 40 |
| Preparative HPLC | 180 | 90 | >95 | 50 |
| Crystallization | 90 | 81 | >98 | 90 |
| Overall Yield | 1000 | 81 | >98 | 8.1 |
Note: This table provides a representative summary of a multi-step purification process. The yields and purities are for illustrative purposes.
Experimental Protocols
1. Pilot-Scale Ultrasonic-Assisted Extraction (UAE)
-
Material Preparation: Mill the dried roots of Tripterygium wilfordii to a coarse powder (20-40 mesh).
-
Extraction: Load 10 kg of the powdered plant material into a 200 L jacketed stainless steel extractor equipped with a high-power ultrasonic transducer.
-
Add 120 L of 80% (v/v) food-grade ethanol.
-
Begin agitation and sonication. Maintain the temperature at 40°C using the heating/cooling jacket.
-
Continue the extraction for 1 hour.
-
Drain the miscella through a filter press to separate the extract from the plant biomass.
-
Repeat the extraction on the biomass with a fresh 100 L of 80% ethanol for another hour to ensure exhaustive extraction.
-
Combine the two batches of miscella.
-
Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator or a falling film evaporator until no more ethanol is recovered. This will yield a viscous crude extract.
2. Purification by Column Chromatography
-
Sample Preparation: Dissolve 500 g of the crude triterpenoid extract in a minimal amount of methanol and adsorb it onto 1 kg of silica gel (60-120 mesh). Dry the silica gel completely.
-
Column Packing: Dry pack a glass or stainless steel column (20 cm diameter) with 5 kg of silica gel (60-120 mesh).
-
Loading: Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of chloroform (B151607) and methanol.
-
Start with 100% chloroform.
-
Gradually increase the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).
-
Add 0.1% acetic acid to all mobile phases to improve the peak shape of the acidic triterpenoids.
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 2 L) and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions containing this compound at a purity of >85%.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the enriched product.
Mandatory Visualizations
Caption: Workflow for the scaled-up isolation of this compound.
Caption: Postulated signaling pathway for oleanolic acid derivatives in modulating aging processes.
Addressing poor reproducibility in Gypsogenic acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the reproducibility of experiments involving gypsogenic acid.
Frequently Asked Questions (FAQs)
Q1: What is gypsogenic acid and from where is it typically isolated?
A1: Gypsogenic acid is a triterpenoid (B12794562) saponin, a type of natural product known for its cytotoxic and other biological activities.[1] It is often isolated from the roots of plants in the Gypsophila genus, such as Gypsophila trichotoma and Gypsophila oldhamiana.[2][3] It's important to note that gypsogenic acid can also be formed during the hydrolysis of gypsogenin (B1672572), a related compound, so the extraction and processing steps can influence its presence and yield.[2]
Q2: What are the main factors that contribute to poor reproducibility in gypsogenic acid experiments?
A2: Poor reproducibility in experiments with gypsogenic acid, and natural products in general, can stem from several factors:
-
Variability in the Natural Source: The concentration of gypsogenic acid in plant material can vary significantly due to the plant's genetics, geographical location, season of harvest, and post-harvest handling.[4]
-
Extraction and Purification Inconsistencies: The choice of extraction solvent, temperature, and duration can greatly impact the yield and purity of the final product.[5][6] Subsequent purification steps using chromatography are also critical and can introduce variability.
-
Chemical Instability: Some natural products can be sensitive to heat, light, or pH changes, potentially degrading during extraction and storage.[5]
-
Inconsistent Bioassay Conditions: Variations in cell lines, passage numbers, seeding densities, and reagent concentrations can lead to different results in biological activity assays.[3]
Q3: How can I confirm the identity and purity of my isolated gypsogenic acid?
A3: A combination of analytical techniques is recommended to confirm the identity and assess the purity of your gypsogenic acid sample. These include:
-
Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to separate the compound and assess its purity.[3]
-
Spectroscopy:
Troubleshooting Guides
Low Extraction Yield
Q: My extraction of gypsogenic acid resulted in a very low yield. What are the possible reasons and how can I improve it?
A: Low extraction yields are a common issue. Here are some potential causes and solutions:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial. Gypsogenic acid is a saponin, and a common approach involves using polar solvents like methanol (B129727) or ethanol, often in combination with water.[8]
-
Insufficient Extraction Time or Temperature: Ensure the extraction is carried out for a sufficient duration to allow for the complete diffusion of the compound from the plant material. While higher temperatures can increase extraction efficiency, be cautious of potential degradation of the target compound.[5]
-
Improper Plant Material Preparation: The plant material should be properly dried and ground to a fine powder to increase the surface area available for solvent extraction.[8]
-
Suboptimal Extraction Method: Consider using more advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve yields and reduce extraction times.[5][8]
Inconsistent Cytotoxicity Results (IC50 Values)
Q: I am observing significant variability in the IC50 values of gypsogenic acid in my cytotoxicity assays. What could be the cause?
A: Variability in IC50 values is a frequent challenge in drug discovery research. Here are some factors to consider:
-
Cell Line Health and Passage Number: Ensure you are using a consistent and healthy cell line with a low passage number. Cell lines can change genetically and phenotypically over time, affecting their sensitivity to compounds.
-
Assay Protocol Variations: Standardize your protocol for cell seeding density, drug incubation time, and the concentration of reagents like MTT.[3]
-
Purity of the Gypsogenic Acid Sample: Impurities in your sample can interfere with the assay, leading to inaccurate results. Always use a highly purified and well-characterized sample.
-
Solvent Effects: The solvent used to dissolve the gypsogenic acid (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a solvent control in your experiments.
HPLC Analysis Problems
Q: I'm facing issues with peak tailing and shifting retention times in my HPLC analysis of gypsogenic acid. How can I troubleshoot this?
A: These are common HPLC problems that can often be resolved with careful adjustments:
-
Peak Tailing: This can be caused by interactions between the acidic gypsogenic acid and active sites on the silica-based column. Consider using a mobile phase with a lower pH to suppress the ionization of silanol (B1196071) groups or using an end-capped column.[9]
-
Shifting Retention Times: This can be due to:
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is properly degassed.[10]
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature.[11]
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.[12]
-
Quantitative Data Summary
Table 1: Cytotoxicity of Gypsogenic Acid Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K-562 | Chronic Myeloid Leukemia | >100 | [2] |
| K-562 | Chronic Myeloid Leukemia | 227.6 | [3] |
| HL-60 | Acute Myeloid Leukemia | >100 | [2] |
| HL-60 | Acute Myeloid Leukemia | 61.1 | [3] |
| MCF-7 | Breast Cancer | 26.8 | [2] |
| A549 | Lung Cancer | 23.7 (3-acetyl derivative) | [2][13] |
| SKW-3 | Lymphoid Leukemia | 79.1 | [2] |
| BV-173 | Lymphoid Leukemia | 41.4 | [2] |
| LAMA-84 | Myeloid Leukemia | 100 - 125 | [3] |
| EJ | Bladder Carcinoma | 100 - 125 | [3] |
Experimental Protocols
Extraction and Isolation of Gypsogenic Acid from Gypsophila Roots
This protocol is a generalized procedure based on common methods.[2][3]
-
Preparation of Plant Material: Air-dry the roots of the Gypsophila species and grind them into a fine powder.
-
Initial Extraction:
-
Extract the powdered roots with water to obtain the water-soluble saponins.
-
Dry the aqueous extract under vacuum.
-
-
Acid Hydrolysis:
-
Subject the dried extract to acid hydrolysis using 10% HCl for an extended period (e.g., 72 hours) to cleave the sugar moieties from the saponins, yielding the sapogenin, which includes gypsogenin that can be converted to gypsogenic acid.
-
-
Neutralization and Solvent Extraction:
-
Neutralize the acidic solution with NaOH.
-
Extract the neutralized solution with an organic solvent such as ethyl acetate.
-
-
Purification:
-
Concentrate the organic extract.
-
Subject the crude extract to column chromatography (e.g., silica (B1680970) gel) and/or preparative HPLC for further purification to isolate pure gypsogenic acid.
-
Cytotoxicity Assessment using MTT Assay
This protocol is based on a standard MTT assay procedure.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/ml for leukemia cells) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of gypsogenic acid (typically dissolved in DMSO and then diluted in culture medium) for a specific duration (e.g., 72 hours). Include a vehicle control (medium with the same concentration of DMSO).
-
MTT Addition: Add MTT solution (e.g., 10 mg/ml in PBS) to each well and incubate for a few hours (e.g., 3 hours) at 37°C.
-
Formazan (B1609692) Solubilization: Dissolve the formazan crystals formed by viable cells by adding a solubilizing agent (e.g., 5% formic acid in 2-propanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Experimental workflow for gypsogenic acid research.
Caption: Gypsogenic acid's effect on apoptotic signaling pathways.
References
- 1. Gypsogenic acid | 5143-05-5 | FG45945 | Biosynth [biosynth.com]
- 2. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. Navigating the Terrain: Challenges and Limitations of Full Plant Extracts [greenskybio.com]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of gypsogenin and gypsogenic acid derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Gypsogenin Fighting for A Position in The Pentacyclic Triter-penes Game of Thrones on Anti-Cancer Therapy: A Critical Review[v1] | Preprints.org [preprints.org]
Navigating the Challenges of Triterpenoid Cytotoxicity: A Technical Support Guide
Researchers and drug development professionals often encounter the promising therapeutic potential of 3-Hydroxy-12-oleanene-23,28-dioic acid, a naturally occurring triterpenoid (B12794562) with notable anti-cancer, anti-inflammatory, and metabolic regulatory properties.[] However, a critical hurdle in its clinical translation is the compound's inherent cytotoxicity, which can affect healthy cells and lead to undesirable side effects. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity of this compound to normal cells, thereby enhancing its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments show significant cytotoxicity of this compound to my normal cell line. What are the initial steps to address this?
A1: High cytotoxicity in normal cell lines is a common challenge. Here are the initial troubleshooting steps:
-
Confirm Compound Purity and Identity: Ensure the purity and correct chemical structure of your this compound sample through methods like NMR and mass spectrometry. Impurities from synthesis or extraction can contribute to unexpected toxicity.
-
Dose-Response Curve Optimization: Perform a comprehensive dose-response analysis on both your target cancer cell line and the normal cell line. This will help you identify a potential therapeutic window where cancer cells are more sensitive to the compound than normal cells.
-
Incubation Time Variation: Evaluate different incubation times. Shorter exposure periods might be sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells.
-
Serum Concentration in Media: The concentration of serum in your cell culture media can influence the bioavailability and cytotoxicity of the compound. Assess if varying the serum percentage alters the cytotoxic profile.
Q2: Are there any structural modifications to this compound that can decrease its toxicity to normal cells?
A2: Yes, structural modifications of triterpenoids are a key strategy to enhance selectivity. For oleanane-type triterpenes, modifications at the C-3 hydroxyl and C-28 carboxylic acid groups are common.[2] For instance, the addition of hydroxyl or epoxy groups to the aglycone side chains of some triterpene glycosides has been shown to decrease their cytotoxic activity.[3] Another approach is the synthesis of derivatives, such as introducing a cyano group, which has been shown in related compounds to alter the mechanism of action and potentially the selectivity.[4][5]
Q3: Can drug delivery systems help in reducing the cytotoxicity of this compound to normal tissues?
A3: Absolutely. Encapsulating this compound in a drug delivery system is a highly effective strategy. Nanoformulations, such as liposomes or nanoparticles, can:
-
Improve Solubility and Bioavailability: Triterpenoids often have poor water solubility, which can be enhanced by encapsulation.[2]
-
Enable Targeted Delivery: By functionalizing the surface of the nanocarrier with ligands that bind to receptors overexpressed on cancer cells, you can achieve targeted delivery, thereby reducing systemic exposure and toxicity to normal tissues.
-
Control Release: Formulations can be designed for controlled or stimuli-responsive release of the compound at the tumor site.
Troubleshooting Guides
Problem: High IC50 values in cancer cells, close to those in normal cells.
This indicates poor selective cytotoxicity.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Suboptimal Compound Activity | Consider synthesizing derivatives of this compound. For example, explore modifications at the C-3 and C-28 positions to potentially enhance anti-cancer activity and selectivity.[2] |
| Cell Line Resistance | Use a panel of cancer cell lines to identify those most sensitive to the compound. Investigate the expression of potential molecular targets in these cell lines. |
| Experimental Conditions | Re-evaluate and optimize the parameters of your cytotoxicity assay, including cell seeding density, treatment duration, and the assay endpoint (e.g., metabolic activity vs. membrane integrity). |
Problem: Inconsistent results in cytotoxicity assays.
Variability in experimental results can hinder progress.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Compound Solubility Issues | Ensure complete solubilization of this compound. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Use a consistent, low percentage of the solvent in your final culture medium. |
| Cell Culture Inconsistency | Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase at the time of treatment. Monitor for any signs of contamination. |
| Assay-Specific Artifacts | Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., formazan-based assays like MTT). Validate your results with an alternative method, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay. |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound on both cancer and normal cell lines.
Materials:
-
Target cell lines (cancer and normal)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound or control medium.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Experimental Workflow and Cellular Pathways
To aid in experimental design and understanding the compound's mechanism of action, the following diagrams illustrate a typical workflow for assessing cytotoxicity and a simplified representation of a potential signaling pathway affected by triterpenoids.
Caption: Workflow for Cytotoxicity Assessment.
Caption: Simplified Apoptotic Signaling Pathway.
References
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic and Apoptosis-Inducing Activity of Triterpene Glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-cyano-3,12-dioxooleana-1,9(11)-diene-28-oic acid disrupts microtubule polymerization: a possible mechanism contributing to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olean-12-Eno[2,3-c] [1,2,5]Oxadiazol-28-Oic Acid (OEOA) Induces G1 Cell Cycle Arrest and Differentiation in Human Leukemia Cell Lines | PLOS One [journals.plos.org]
- 6. biocrick.com [biocrick.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Gypsogenic Acid and Oleanolic Acid
A detailed guide for researchers and drug development professionals on the in vitro and in vivo anticancer properties of two structurally related pentacyclic triterpenoids.
Introduction
Gypsogenic acid and Oleanolic acid are naturally occurring pentacyclic triterpenoids that have garnered significant interest in oncological research due to their potential as anticancer agents. Both compounds share a common oleanane (B1240867) skeleton but differ in their functional groups, which may influence their biological activity. This guide provides a comprehensive comparison of their anticancer efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
In Vitro Anticancer Activity
The cytotoxic effects of Gypsogenic acid and Oleanolic acid have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: Comparative IC50 Values of Gypsogenic Acid and Oleanolic Acid in Human Cancer Cell Lines
| Cancer Cell Line | Gypsogenic Acid IC50 (µM) | Oleanolic Acid IC50 (µM) |
| MCF-7 (Breast) | 26.8[1][2][3][4] | 13.09[5] |
| A549 (Lung) | 23.7 (as 3-acetyl gypsogenic acid)[1][2] | ~87.6 (viability inhibition at 40 µg/mL)[6] |
| K562 (Leukemia) | >100 - 227.6[1][2][4] | Not explicitly found |
| HL-60 (Leukemia) | 61.1[1][2][4] | Not explicitly found |
Note: Data for Gypsogenic acid is limited and in some cases refers to its acetylated form. Direct comparative studies are lacking, and IC50 values can vary depending on the experimental conditions.
Mechanisms of Anticancer Action
Both Gypsogenic acid and Oleanolic acid exert their anticancer effects through the modulation of several key cellular processes, including the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.
Gypsogenic Acid: While quantitative data is limited, studies on gypsogenin (B1672572), a closely related compound, suggest that it can induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax[1][3].
Oleanolic Acid: Oleanolic acid has been shown to be a potent inducer of apoptosis in various cancer cell lines. For instance, in MCF-7 breast cancer cells, treatment with 100 µg/mL of Oleanolic acid resulted in a significant increase in the apoptotic cell population to 27.0%[7]. This process is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases[8].
Cell Cycle Arrest
Interference with the cell cycle is another key strategy for inhibiting cancer cell proliferation.
Gypsogenic Acid: Limited information is available regarding the specific effects of Gypsogenic acid on the cell cycle. Some derivatives have been shown to induce cell cycle arrest, but data for the parent compound is scarce[3].
Oleanolic Acid: Oleanolic acid has been demonstrated to induce cell cycle arrest at different phases in a cell-type-dependent manner. For example, in MCF-7 cells, it causes G1 phase arrest, while in DU145 prostate cancer cells, it leads to G2 phase arrest[7]. In HepG2 cells, treatment with 50 µM Oleanolic acid for 24 hours resulted in a significant increase in the G0/G1 phase population to 55% from a baseline of 5% in control cells.
In Vivo Anticancer Efficacy
Gypsogenic Acid: In vivo studies on the anticancer efficacy of Gypsogenic acid are limited. However, research on gypsogenin has shown that it can inhibit the growth and metastasis of Lewis lung cancer in mice by inhibiting tumor angiogenesis and inducing apoptosis[1].
Oleanolic Acid: The in vivo anticancer potential of Oleanolic acid has been more extensively studied. In a breast cancer mouse model, treatment with Oleanolic acid significantly inhibited tumor growth[9]. A meta-analysis of several animal studies concluded that Oleanolic acid treatment significantly inhibited tumor growth compared to control groups[10].
Signaling Pathways
The anticancer effects of these compounds are mediated by their interaction with various intracellular signaling pathways.
Experimental Protocols
A general workflow for the initial screening and characterization of anticancer compounds like Gypsogenic acid and Oleanolic acid is outlined below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of Gypsogenic acid or Oleanolic acid and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is used to analyze the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
For Apoptosis (Annexin V-FITC/PI Staining):
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
For Cell Cycle (Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, cyclins, CDKs) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both Gypsogenic acid and Oleanolic acid demonstrate promising anticancer properties, albeit with Oleanolic acid being more extensively studied. The available data suggests that both compounds can inhibit the proliferation of various cancer cells, induce apoptosis, and modulate key signaling pathways involved in cancer progression. However, a direct comparison of their efficacy is challenging due to the limited and sometimes indirect data available for Gypsogenic acid.
Further research is warranted to directly compare the anticancer potency of these two compounds in a wider range of cancer cell lines and in in vivo models. A deeper understanding of the molecular mechanisms of Gypsogenic acid, in particular, will be crucial for its potential development as a therapeutic agent. This guide provides a foundational comparison based on current literature to aid researchers in designing future studies to further elucidate the therapeutic potential of these natural compounds.
References
- 1. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of oleanolic acid from <i>Lavandula stoechas</i> and its potent anticancer properties against MCF-7 cancer cells via induced apoptosis - Journal of King Saud University - Science [jksus.org]
- 6. researchgate.net [researchgate.net]
- 7. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Gypsogenic Acid and Other Potent Pentacyclic Titerpenoids in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the biological activities of gypsogenic acid against other prominent pentacyclic triterpenoids: oleanolic acid, asiatic acid, ursolic acid, and betulinic acid. This report synthesizes experimental data on their cytotoxic effects and delves into their underlying mechanisms of action through key signaling pathways.
Pentacyclic triterpenoids, a class of natural compounds widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological properties, particularly their potential as anticancer agents.[1][2][3] This guide focuses on a comparative analysis of gypsogenic acid and four other well-studied pentacyclic triterpenoids, offering a valuable resource for researchers in the field of oncology and drug discovery.
Comparative Cytotoxicity
The in vitro cytotoxic activity of these pentacyclic triterpenoids has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Gypsogenic Acid
Found in plants like Gypsophila paniculata, gypsogenic acid has demonstrated cytotoxic effects against several cancer cell lines.[4] Its activity appears to be cell-line dependent, with some studies indicating moderate to weak anticancer potential.[5][6]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 26.8 | Not Specified |
| K-562 | Chronic Myeloid Leukemia | >100 | Not Specified |
| HL-60 | Acute Promyelocytic Leukemia | >100 | Not Specified |
Oleanolic Acid
Oleanolic acid is a ubiquitous pentacyclic triterpenoid (B12794562) found in numerous plants, including olive oil.[6] It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[7][8]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCT15 | Colon Carcinoma | 60 | 78 |
| HepG2 | Liver Cancer | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | 4.0 (for a derivative) | Not Specified |
Asiatic Acid
A major constituent of Centella asiatica, asiatic acid has been traditionally used in wound healing and for its neuroprotective effects. Recent studies have highlighted its potential as an anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Various | Various | Not Specified | Not Specified |
Ursolic Acid
Ursolic acid, an isomer of oleanolic acid, is also widely distributed in the plant kingdom and shares many of its biological activities.[9] It has been extensively studied for its anticancer properties.[2][10]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCT15 | Colon Carcinoma | 30 | 78 |
| MCF-7 | Breast Cancer | >25 | Not Specified |
| TET21N | Neuroblastoma | >10 | Not Specified |
Betulinic Acid
Derived from the bark of birch trees, betulinic acid has shown promising and selective cytotoxicity against various cancer cell lines, particularly melanoma.[1]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HT29 | Colon Cancer | 8.0 (for a derivative) | Not Specified |
| MCF-7 | Breast Cancer | >25 | Not Specified |
| TET21N | Neuroblastoma | 4.91 (for a derivative) | Not Specified |
Mechanisms of Action: A Look into Signaling Pathways
The anticancer effects of these pentacyclic triterpenoids are mediated through their interaction with various cellular signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.
Gypsogenic Acid: Inducer of Apoptosis
While the specific signaling pathways for gypsogenic acid are less elucidated compared to other triterpenoids, its primary anticancer mechanism appears to be the induction of apoptosis, or programmed cell death.[5] This process involves the activation of a cascade of enzymes called caspases, leading to the dismantling of the cell.
Oleanolic Acid: Modulator of PI3K/Akt/mTOR and Nrf2 Pathways
Oleanolic acid exerts its anticancer effects by modulating key signaling pathways involved in cell survival and stress response. It is known to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth.[8] Additionally, it can activate the Nrf2 pathway, a master regulator of the antioxidant response, which can have dual roles in cancer.
Asiatic Acid: Targeting Notch and NF-κB Signaling
Asiatic acid has been shown to interfere with the Notch signaling pathway, which plays a crucial role in cell fate determination and is often dysregulated in cancer. It also modulates the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Ursolic Acid: A Multi-Targeting Agent
Ursolic acid exhibits a broad spectrum of anticancer activities by simultaneously targeting multiple signaling pathways. It is known to activate the AMP-activated protein kinase (AMPK) pathway, a cellular energy sensor that can suppress cell growth, and inhibit the PI3K/Akt/mTOR pathway.[2] It also induces apoptosis through the mitochondrial pathway.[2]
Betulinic Acid: PI3K/Akt and Hedgehog Pathway Inhibition
Betulinic acid's anticancer activity is well-documented and involves the inhibition of critical survival pathways. It effectively downregulates the PI3K/Akt signaling cascade, thereby promoting apoptosis.[1] Furthermore, it has been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers and plays a role in tumor growth and stem cell maintenance.
Experimental Protocols
The cytotoxicity data presented in this guide are primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.
MTT Assay for Cytotoxicity
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pentacyclic triterpenoid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This comparative guide highlights the significant potential of gypsogenic acid and other pentacyclic triterpenoids as anticancer agents. While all the discussed compounds exhibit cytotoxic activity, their potency and mechanisms of action vary. Ursolic acid and betulinic acid appear to be particularly potent, with multi-targeted effects on key cancer-related pathways. Oleanolic and asiatic acids also demonstrate promising activities through their modulation of critical signaling networks. Gypsogenic acid, while showing cytotoxic effects, requires further investigation to fully elucidate its mechanism of action and comparative efficacy. The data and visualizations presented herein provide a valuable starting point for researchers aiming to further explore and harness the therapeutic potential of these fascinating natural compounds in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. journal.waocp.org [journal.waocp.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the In Vivo Therapeutic Potential of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic effects of 3-Hydroxy-12-oleanene-23,28-dioic acid, a naturally occurring triterpenoid (B12794562), against other relevant oleanolic acid derivatives and standard therapeutic agents. The information presented herein is intended to support further research and development of this compound for potential clinical applications.
Executive Summary
This compound, also known as HLEDA, has demonstrated promising therapeutic activities in preclinical in vivo models, particularly in the context of gastrointestinal protection and anti-inflammatory effects. While direct comparative in vivo studies with its derivatives are limited, existing data suggests its efficacy is comparable to established drugs in certain models. This guide synthesizes the available quantitative data, details the experimental methodologies used to validate these effects, and visualizes the key signaling pathways involved in the mechanism of action of oleanolic acid derivatives.
Comparative In Vivo Efficacy
The therapeutic potential of this compound and its derivatives has been evaluated in various animal models. This section provides a quantitative comparison of their effects in anti-ulcer, anti-inflammatory, and anti-cancer studies.
Anti-Ulcer Activity
This compound (HLEDA) has shown significant anti-ulcer properties in rat models, with efficacy comparable to the standard drug, carbenoxolone.
| Compound | Animal Model | Dosage | Therapeutic Effect | Reference |
| This compound (HLEDA) | Rat (Indomethacin, Pyloric Ligation, Absolute Alcohol-induced ulcers) | 50-100 mg/kg | Effective anti-ulcer agent, similar to carbenoxolone. Increased gastric juice hexosamine levels. | [1] |
| Carbenoxolone | Rat | 100 mg/kg | 94.28 ± 0.38% gastroprotection | [2] |
Anti-Inflammatory Activity
| Compound | Animal Model | Dosage | Therapeutic Effect | Reference |
| Diamine-PEGylated Oleanolic Acid (OADP) | Mouse (TPA-induced ear edema) | Not specified | Markedly suppressed edema; reduced ear thickness by 14% more than diclofenac. | [3] |
| Indomethacin (B1671933) | Mouse (TPA-induced ear edema) | 1 mg/ear | Positive control for anti-inflammatory effect. | [4] |
Anti-Cancer Activity
The anti-cancer potential of oleanolic acid derivatives has been explored in vivo. For instance, 3-oxo-olean-12-en-28-oic acid has shown an inhibitory effect on melanoma tumor growth.
| Compound | Animal Model | Therapeutic Effect | Reference |
| 3-oxo-olean-12-en-28-oic acid | Mouse (Melanoma) | Inhibitory effect on melanoma in vivo. | [1] |
| 2-(3-phenylprop-2-en-1-ylidene)-22β-hydroxy-3-oxoolean-12-en-28-oic acid | Mouse (B16F10 allograft) | Significant reduction of tumor growth/tumor weight. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key in vivo experiments cited in this guide.
Anti-Ulcer Activity in Rats (General Protocol)
This protocol outlines the methodology for inducing gastric ulcers in rats to evaluate the efficacy of anti-ulcer agents.
1. Animal Model:
-
Indomethacin-Induced Ulcer: Male Wistar rats are fasted for 24 hours with free access to water. Indomethacin (e.g., 30 mg/kg) is administered orally to induce gastric ulcers.
-
Pyloric Ligation-Induced Ulcer: Rats are fasted for 24 hours. Under light ether anesthesia, the abdomen is opened, and the pyloric end of the stomach is ligated. The stomach is replaced, and the abdominal wall is closed.
-
Ethanol-Induced Ulcer: Absolute ethanol (B145695) (e.g., 1 mL/200g body weight) is administered orally to fasted rats.
2. Treatment:
-
The test compound (e.g., this compound) or reference drug (e.g., carbenoxolone) is administered orally at specified doses (e.g., 50-100 mg/kg) 30 minutes before or after the ulcerogenic agent.
3. Evaluation:
-
Animals are sacrificed after a specific period (e.g., 4-6 hours).
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The ulcer index is calculated by scoring the number and severity of lesions. The percentage of protection is then determined relative to the control group.
-
Gastric juice may be collected to measure parameters like acidity, pH, and hexosamine content.[1][6]
TPA-Induced Ear Edema in Mice (Anti-inflammatory Assay)
This protocol describes the induction of acute inflammation in mouse ears to assess the topical anti-inflammatory activity of compounds.
1. Animal Model:
-
Male BL/6J mice are used for this model.[3]
2. Induction of Edema:
-
12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is dissolved in a suitable solvent like acetone.[4]
-
A specific amount of TPA solution (e.g., 20 µL containing 2.5 µg of TPA) is applied to the inner and outer surfaces of the right ear of each mouse.[4][7] The left ear serves as a control.
3. Treatment:
-
The test compound (e.g., a derivative of oleanolic acid) or a reference drug (e.g., indomethacin or diclofenac) is applied topically to the ear, typically at the same time as TPA.[3][4]
4. Evaluation:
-
After a set period (e.g., 4-6 hours), the mice are sacrificed.
-
A circular section of both ears is removed using a biopsy punch and weighed.
-
The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (control) ear punches.
-
The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated group to the control group that received only TPA.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of oleanolic acid and its derivatives are attributed to their modulation of key signaling pathways involved in inflammation and cellular stress responses.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Oleanolic acid derivatives have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[8]
Caption: Inhibition of the NF-κB signaling pathway by oleanolic acid derivatives.
Activation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.[9] Activation of this pathway by oleanolic acid derivatives leads to the expression of antioxidant and cytoprotective genes, which can mitigate oxidative stress-induced damage.
Caption: Activation of the Nrf2 antioxidant response pathway by oleanolic acid derivatives.
Conclusion
This compound and its related derivatives represent a promising class of therapeutic agents with demonstrated in vivo efficacy in models of gastric ulceration, inflammation, and cancer. The modulation of fundamental signaling pathways like NF-κB and Nrf2 provides a mechanistic basis for their observed therapeutic effects. Further research, including direct comparative in vivo studies and detailed dose-response analyses, is warranted to fully elucidate the therapeutic potential and clinical viability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effective melanoma inhibition by synthetic pentacyclic triterpenoid 2-(3-phenylprop-2-en-1-ylidene)-22β-hydroxy-3-oxoolean-12-en-28-oic acid: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyproline, a Serum Biomarker Candidate for Gastric Ulcer in Rats: A Comparison Study of Metabolic Analysis of Gastric Ulcer Models Induced by Ethanol, Stress, and Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Gypsogenic Acid: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs
For Immediate Release
A comprehensive review of available preclinical data provides insight into the anti-cancer efficacy of gypsogenic acid, a natural triterpenoid (B12794562) saponin, in comparison to established chemotherapy agents. This guide synthesizes quantitative data on its cytotoxic effects, details the experimental methods used for its evaluation, and explores its potential mechanisms of action, offering valuable information for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity
Gypsogenic acid has demonstrated cytotoxic activity against a panel of human cancer cell lines, particularly leukemia. However, its potency varies significantly across different cell types and in comparison to standard chemotherapeutic drugs such as doxorubicin (B1662922) and cisplatin (B142131).
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for gypsogenic acid in several leukemia cell lines. For instance, in the HL-60 acute promyelocytic leukemia cell line, gypsogenic acid exhibited an IC50 value of 61.1 µM[1]. In other leukemia cell lines such as K-562, SKW-3, and BV-173, the IC50 values were reported to be 227.6 µM, 79.1 µM, and 41.4 µM, respectively[1]. It also showed activity against the EJ bladder carcinoma cell line[1].
For comparison, standard chemotherapy drugs generally exhibit lower IC50 values, indicating higher potency. In the HL-60 cell line, reported IC50 values for doxorubicin are in the range of 0.0156 to 0.13 µM, and for cisplatin, approximately 8.3 µM to 9.0 µM[2]. In the K-562 cell line, doxorubicin has shown an IC50 of around 0.1 µM, while cisplatin's IC50 is approximately 2.18 µM[3]. It is important to note that these values are from different studies and direct head-to-head comparisons in the same experimental setup are limited. Variations in experimental conditions can significantly influence IC50 values.
| Compound | Cell Line | IC50 (µM) | Reference |
| Gypsogenic Acid | HL-60 | 61.1 | [1] |
| Gypsogenic Acid | K-562 | 227.6 | [1] |
| Gypsogenic Acid | SKW-3 | 79.1 | [1] |
| Gypsogenic Acid | BV-173 | 41.4 | [1] |
| Gypsogenic Acid | LAMA-84 | >100 | [1] |
| Gypsogenic Acid | EJ | >100 | [1] |
| Doxorubicin | HL-60 | 0.0156 - 0.13 | [2] |
| Doxorubicin | K-562 | ~0.1 | [3] |
| Cisplatin | HL-60 | 8.3 - 9.0 | [2] |
| Cisplatin | K-562 | ~2.18 | [3] |
Experimental Protocols
The primary method used to evaluate the cytotoxic activity of gypsogenic acid in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of gypsogenic acid, a standard chemotherapy drug (e.g., doxorubicin or cisplatin), or a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting the cell viability against the drug concentration.
Signaling Pathways and Mechanism of Action
While direct studies on the apoptotic signaling pathways of gypsogenic acid are limited, research on its aglycone, gypsogenin, and structurally similar triterpenoids like oleanolic acid provides strong indications of its potential mechanism of action. It is hypothesized that gypsogenic acid induces apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway.
Key events in this proposed pathway include:
-
Modulation of Bcl-2 Family Proteins: Gypsogenin has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane[4].
-
Mitochondrial Disruption: The increased mitochondrial permeability leads to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell[5].
-
Involvement of Kinase Signaling: Studies on oleanolic acid suggest the involvement of key signaling pathways such as PI3K/Akt and MAPK/JNK in regulating the apoptotic process[6]. It is plausible that gypsogenic acid may also modulate these pathways to exert its anti-cancer effects.
Below is a diagram illustrating the proposed apoptotic signaling pathway of gypsogenic acid based on evidence from related compounds.
Caption: Proposed apoptotic signaling pathway of gypsogenic acid.
Experimental Workflow
The general workflow for comparing the efficacy of gypsogenic acid to a standard chemotherapy drug is outlined below.
Caption: Experimental workflow for efficacy comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
A Head-to-Head Comparison of Gypsogenic Acid and its Synthetic Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Gypsogenic acid, a pentacyclic triterpenoid, has garnered interest in medicinal chemistry for its potential as a scaffold for developing novel therapeutic agents. While gypsogenic acid itself demonstrates modest biological activity in some contexts, its synthetic derivatization has unlocked significant enhancements in potency, particularly in the realm of anticancer research. This guide provides a head-to-head comparison of gypsogenic acid and its key synthetic derivatives, focusing on their cytotoxic effects against various cancer cell lines, supported by experimental data and protocols.
Data Presentation: Comparative Cytotoxicity
The antitumor activity of gypsogenic acid and its derivatives has been evaluated across multiple human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), reveals that synthetic modifications can dramatically improve cytotoxic potency. Gypsogenin (B1672572), the aldehyde analogue of gypsogenic acid, often serves as a key intermediate and comparative compound.
Data from in-vitro studies consistently shows that while gypsogenic acid has weak to moderate activity, its derivatives, particularly carboxamides and bisamides, exhibit significantly lower IC50 values, indicating enhanced potency.[1][2] For instance, against the MCF-7 breast cancer cell line, gypsogenic acid shows an IC50 of 26.8 µM, whereas its bisamide and certain carboxamide derivatives display IC50 values as low as 4.1 µM and 3.7 µM, respectively.[1][2] A similar trend is observed in lung cancer (A549) and leukemia (K562, HL-60) cell lines, where derivatives consistently outperform the parent compound.[1][2][3]
Below is a summary of the comparative cytotoxic activities.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Gypsogenic Acid and Derivatives Against Human Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | K562 (Leukemia) | HL-60 (Leukemia) |
| Gypsogenic Acid | 23.7[1] | 26.8[1][2] | >100 / 227.6[1][2] | >100 / 61.1[1][2] |
| Gypsogenin | 19.6[1] | 9.0[1] | 12.7[1][2] | 10.4[1][2] |
| 3-acetyl gypsogenic acid | 23.7[2] | - | - | - |
| Gypsogenin carboxamide (imidazole) | - | 3.7[1][2] | - | - |
| Gypsogenic acid bisamide | - | 4.1[1][2] | - | - |
| Gypsogenin oxime derivative | - | - | - | 3.9[1][2] |
| Gypsogenin (2,4-dinitrophenyl)hydrazono derivative | 3.1[1][3] | - | - | - |
| Gypsogenin amino product | 1.5[1][3] | - | - | - |
Note: Discrepancies in IC50 values for Gypsogenic acid against leukemia cell lines exist across different studies.[1][2]
Mechanism of Action: Inducing Apoptosis
Several derivatives of gypsogenin and gypsogenic acid exert their anticancer effects by inducing apoptosis (programmed cell death). The proposed mechanism involves the modulation of key regulatory proteins in the apoptotic cascade. Specifically, these compounds have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and subsequent cell death. Furthermore, gypsogenin has been reported to downregulate vascular endothelial growth factor (VEGF), suggesting an anti-angiogenic effect that could inhibit tumor growth.[1][2]
Experimental Protocols
The primary method for assessing the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of gypsogenic acid and its derivatives in DMSO.
-
Create a series of dilutions of the test compounds in culture media to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the test compounds (or vehicle control) to the respective wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use a suitable software to calculate the IC50 value.
-
Conclusion
The comparative data strongly indicate that synthetic derivatization is a highly effective strategy for enhancing the anticancer potential of the gypsogenic acid scaffold. Specifically, the conversion of the carboxylic acid and aldehyde moieties into amides, bisamides, and other functional groups can lead to orders-of-magnitude improvements in cytotoxicity against a range of cancer cell lines. The proposed mechanism involving the induction of apoptosis via modulation of the Bax/Bcl-2 ratio provides a solid foundation for further preclinical investigation. Future studies should focus on optimizing the structure-activity relationship, exploring a broader range of cancer types, and evaluating the in vivo efficacy and safety of the most potent derivatives.
References
Benchmarking the antioxidant capacity of Gypsogenic acid against known antioxidants
For Immediate Release
A comprehensive analysis of the antioxidant capacity of Gypsogenic acid, a prominent triterpenoid (B12794562) saponin (B1150181) found in Gypsophila species, is presented here for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the antioxidant performance of a Gypsophila paniculata ethanol (B145695) extract, rich in gypsogenin-containing saponins (B1172615), against well-established antioxidants such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Gallic Acid. The data is supported by detailed experimental protocols for the key assays employed.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of the Gypsophila paniculata ethanol extract (GPEE) was evaluated using two standard in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are benchmarked against the performance of Ascorbic Acid, Trolox, and Gallic Acid in the same or similar assays.
| Antioxidant | DPPH Radical Scavenging Activity (IC50, µg/mL) | Ferric Reducing Antioxidant Power (FRAP) |
| Gypsophila paniculata Extract | 116.26 ± 0.07 (stem extract)[1] | Data not directly comparable |
| Ascorbic Acid | ~5[2] | Significant reducing power[3] |
| Trolox | ~4-8 | Standard for comparison[4] |
| Gallic Acid | ~1-5 | High reducing power[5] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. FRAP values are often expressed as equivalents of a standard (e.g., FeSO4 or Trolox), making direct comparison of absolute values from different studies challenging without standardized reporting. The data for the Gypsophila paniculata extract is from a study on the stem extract and may not be representative of pure Gypsogenic acid.
Experimental Protocols
A clear understanding of the methodologies is crucial for the interpretation of antioxidant capacity data. The following are detailed protocols for the DPPH and FRAP assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (Gypsogenic acid or standard antioxidants) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a FeCl₃·6H₂O solution.[7]
-
A small volume of the test sample is added to the FRAP reagent.
-
The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
The absorbance of the resulting blue solution is measured at a wavelength of 593 nm.
-
A standard curve is generated using a known concentration of a standard antioxidant, such as ferrous sulfate (B86663) or Trolox.
-
The antioxidant capacity of the sample is expressed as an equivalent of the standard.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in benchmarking antioxidant capacity and the potential molecular mechanisms of action, the following diagrams are provided.
Experimental workflow for benchmarking antioxidant capacity.
Triterpenoid saponins, including those from Gypsophila species, are known to exert their antioxidant effects through various cellular mechanisms. One of the key signaling pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Activation of this pathway leads to the expression of a suite of antioxidant and detoxifying enzymes. Studies on other triterpenoid saponins have shown their ability to activate this protective pathway.[8][9][10][11][12]
Nrf2-ARE antioxidant signaling pathway.
Conclusion
The available data suggests that extracts from Gypsophila species, which contain Gypsogenic acid, possess notable antioxidant activity, as demonstrated by the DPPH radical scavenging assay. While a direct, quantitative comparison with pure, well-known antioxidants from a single study is not yet available in the public domain, the initial findings are promising. The potential of Gypsogenic acid and related saponins to modulate cellular antioxidant defenses through pathways like Nrf2-ARE warrants further investigation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic and preventative applications of Gypsogenic acid in conditions associated with oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Antioxidant Properties of Gypsophila bitlisensis Bark. [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Factor Erythroid 2-Related Factor 2 Activating Triterpenoid Saponins from Camellia japonica Roots [agris.fao.org]
- 12. Frontiers | Advances in ginsenoside treatment for common kidney diseases: pharmacological evaluation and potential mechanisms [frontiersin.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of 3-Hydroxy-12-oleanene-23,28-dioic acid
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Hydroxy-12-oleanene-23,28-dioic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) office.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste stream. The following protocol outlines the necessary steps for its proper disposal:
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2]
-
-
Waste Containerization :
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste.
-
-
Waste Accumulation and Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from heat sources and incompatible materials.
-
-
Arranging for Final Disposal :
-
Once the waste container is full or is ready for disposal, contact your institution's EHS office to arrange for a scheduled pickup.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1]
-
Quantitative Data Summary
While specific quantitative data for this compound's toxicity and environmental impact are not extensively documented in the provided search results, the disposal protocol is based on the precautionary handling of a potentially hazardous chemical. The following table summarizes the key operational parameters for disposal.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1] |
| PPE Requirement | Safety Goggles, Gloves, Lab Coat | General Lab Safety |
| Disposal Route | Institutional EHS Pickup | [2] |
| Prohibited Disposal | Sink or Regular Trash Disposal | [1] |
Experimental Protocol for Spill Cleanup
In the event of a spill, the following procedure should be initiated immediately:
-
Evacuate and Secure the Area : Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill : Use an absorbent material, such as a spill pad or sand, to contain the spill and prevent it from spreading.
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
Label and Store : Seal and label the waste container and store it in the satellite accumulation area for EHS pickup.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Hydroxy-12-oleanene-23,28-dioic acid
Hazard Identification and Classification
Based on data for the related compound Oleanolic Acid, 3-Hydroxy-12-oleanene-23,28-dioic acid should be treated as a hazardous substance with the following potential classifications:
-
Acute toxicity, oral (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is the primary barrier against exposure. The required level of protection varies by the task being performed.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Containers/Packaging | Single pair of chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Safety glasses. | Not generally required. |
| Weighing and Compounding (Powder) | Double pair of chemical-resistant gloves. | Disposable, solid-front gown. | Safety goggles and face shield. | Required if not handled in a containment unit (e.g., chemical fume hood). An N95 respirator or higher is recommended.[1] |
| Solution Preparation and In-vitro Application | Double pair of chemical-resistant gloves. | Disposable, solid-front gown. | Safety goggles or face shield. | Not required if performed in a containment unit. |
| Waste Handling and Disposal | Single pair of chemical-resistant gloves (double for bulk waste). | Laboratory coat (disposable gown for bulk waste). | Safety goggles (if splash risk exists). | Not generally required. |
| Spill Cleanup | Double pair of chemical-resistant gloves. | Disposable, solid-front gown. | Safety goggles and face shield. | N95 respirator or higher. |
Note: Always inspect gloves for tears or holes before use.[3] Protective clothing should be worn with sleeves over the cuffs of gloves to prevent chemicals from running into the gloves.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Weighing and Solution Preparation :
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the solid compound in a chemical fume hood to minimize inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use :
-
Conduct all procedures involving the compound within a designated area to prevent cross-contamination.
-
Keep containers tightly closed when not in use.[3]
-
-
Post-Handling :
Disposal Plan: Step-by-Step Waste Management
Due to the potential for cytotoxicity, as seen with other triterpenoids, a cautious approach to waste disposal is warranted.[5] All materials contaminated with this compound should be treated as hazardous chemical waste.
-
Segregation and Collection :
-
Immediately segregate all waste materials (e.g., pipette tips, vials, gloves, absorbent materials) that have come into contact with the compound.[5]
-
Collect solid waste in a dedicated, clearly labeled, and sealed container for hazardous waste.
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.[3]
-
-
Storage :
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
Disposal :
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
The preferred method of disposal for this type of compound is high-temperature incineration by a licensed waste disposal contractor.[5]
-
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Olean-12-ene-23,28-dioicacid, 3-(b-D-glucopyranosyloxy)-2-hydroxy-,28-(O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-b-L-arabinopyranosyl) ester, (2b,3b,4a)- (9CI) Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
